4-acetoxy DMT (hydrochloride)
描述
属性
分子式 |
C14H18N2O2 · HCl |
|---|---|
分子量 |
282.8 |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;/h4-6,9,15H,7-8H2,1-3H3;1H |
InChI 键 |
OEPCTLAWMZJUIX-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CNC2=CC=CC(OC(C)=O)=C21.Cl |
同义词 |
Acetylpsilocin; 4-acetoxy-N,N-Dimethyltryptamine; 4-AcO DMT |
产品来源 |
United States |
Foundational & Exploratory
Psilacetin: A Technical Guide to its Discovery, Synthesis, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psilacetin, or 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), is a semi-synthetic psychedelic compound that has garnered significant interest as a potential therapeutic agent and a valuable research tool. As a prodrug of psilocin, the primary psychoactive metabolite of psilocybin, psilacetin offers several advantages, including greater stability and more cost-effective synthesis. This technical guide provides an in-depth exploration of the history of psilacetin's discovery and synthesis, detailed experimental protocols for its preparation, a comparative analysis of quantitative data related to its synthesis and pharmacokinetics, and a visualization of its underlying signaling pathways.
Discovery and Historical Context
Psilacetin was first synthesized and patented in 1963 by Albert Hofmann and Franz Troxler at Sandoz Laboratories, the same research team renowned for the discovery of LSD.[1] Despite its early discovery, psilacetin remained largely unstudied for several decades.
A pivotal moment in the history of psilacetin came in 1999 when Dr. David E. Nichols and his research group at Purdue University developed and published an improved and more economical synthesis.[1][2] Nichols proposed psilacetin as a viable and more accessible alternative to psilocybin for scientific investigation, citing its easier preparation and greater stability.[1][2] This work reignited interest in the compound, leading to further research into its properties and potential applications.
More recently, researchers at CaaMTech have contributed to the fundamental understanding of psilacetin by solving the crystal structure of its fumarate (B1241708) salt, providing definitive proof of its molecular structure.
Synthesis of Psilacetin
The synthesis of psilacetin is most commonly achieved through the acetylation of psilocin (4-hydroxy-N,N-dimethyltryptamine). Two primary methods are detailed below: the direct acetylation of psilocin using acetic anhydride (B1165640) and pyridine (B92270), and the reductive acetylation of 4-benzyloxy-N,N-dimethyltryptamine, as described by Nichols and Frescas.
Experimental Protocols
Method 1: Direct Acetylation of Psilocin
This method involves the direct esterification of the hydroxyl group of psilocin using acetic anhydride, with pyridine acting as a catalyst and solvent.
-
Materials:
-
Psilocin (4-hydroxy-N,N-dimethyltryptamine)
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Deionized Water (ice-cold)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate (B1210297)
-
Sodium Chloride (brine solution)
-
Anhydrous Sodium Sulfate
-
Fumaric Acid
-
-
Procedure:
-
Dissolve psilocin (1.0 equivalent) in anhydrous pyridine (2-10 mL per mmol of psilocin) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of dry methanol.
-
Remove the solvents under reduced pressure. Co-evaporate with toluene to remove residual pyridine.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude psilacetin freebase.
-
For purification and salt formation, dissolve the crude product in a minimal amount of hot methanol and add a solution of fumaric acid (1.0 equivalent) in methanol.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization of psilacetin fumarate.
-
Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.
-
Method 2: Nichols' Reductive Acetylation
This facile method, developed by Nichols and Frescas in 1999, involves the catalytic O-debenzylation of 4-benzyloxy-N,N-dimethyltryptamine in the presence of acetic anhydride.[2]
-
Materials:
-
4-Benzyloxy-N,N-dimethyltryptamine
-
10% Palladium on Charcoal (Pd/C)
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
Fumaric Acid
-
-
Procedure: [2]
-
In a Parr hydrogenation bottle, combine 10% Pd/C (0.25 g), anhydrous sodium acetate (1.50 g, 18 mmol), benzene (50 mL), acetic anhydride (5 mL, 5.32 mmol), and 4-benzyloxy-N,N-dimethyltryptamine (0.50 g, 1.7 mmol).[2]
-
Shake the mixture under 60 psig of hydrogen for 4 hours.[3]
-
Monitor the reaction for the uptake of the required amount of hydrogen, indicating complete O-debenzylation.
-
Filter the reaction mixture to remove the catalyst and insoluble salts.
-
Add one molar equivalent of fumaric acid to the filtrate.
-
Concentrate the solution to dryness under vacuum.
-
Recrystallize the resulting solid to afford psilacetin fumarate as white crystals.[2]
-
Experimental Workflow
Quantitative Data
A compilation of quantitative data from various studies is presented below to allow for a comparative analysis of synthesis yields and pharmacokinetic parameters.
Table 1: Synthesis Yields of Psilacetin and Related Compounds
| Synthesis Method | Starting Material | Product | Reported Yield | Reference |
| Direct Acetylation with Acetic Anhydride | Psilocin | Psilacetin | 73% | Arclightshroom's 4 Aco DMT Work[4] |
| Nichols' Reductive Acetylation | 4-Benzyloxy-N,N-dimethyltryptamine | Psilacetin Fumarate | Not specified | Nichols & Frescas, 1999[2] |
| Improved Psilocybin Synthesis (for comparison) | Psilocin | Psilocybin | 46.9% | Nichols & Frescas, 1999[3] |
| Synthesis of an Aeruginascin Metabolite | Psilacetin Fumarate | 4-acetoxy-N,N,N-trimethyl... | 53% | Manke et al., 2020 (cited in[5]) |
Table 2: Comparative Pharmacokinetics of Psilacetin and Psilocybin in Mice (Intraperitoneal Administration)
| Parameter | Psilacetin Fumarate | Psilocybin | Key Findings | Reference |
| Psilocin Cmax (1 mg/kg equivalent dose) | 225 ng/mL | 250 ng/mL | Psilacetin resulted in approximately 90% of the psilocin concentration compared to psilocybin at this dose.[6][7] | Glatting et al., 2024[6][7] |
| Psilocin Cmax (3 mg/kg equivalent dose) | 860 ng/mL | 1,145 ng/mL | At a higher dose, psilacetin produced about 75% of the psilocin concentration of psilocybin.[6][7] | Glatting et al., 2024[6][7] |
| Relative Psilocin Exposure (AUC) | ~70% of psilocybin | 100% | On an equimolar basis, psilacetin leads to roughly 30% less total psilocin exposure than psilocybin.[6][7][8] | Glatting et al., 2024[6][7][8] |
| Psilocin Elimination Half-life | ~30 minutes | ~30 minutes | The elimination half-life of the active metabolite, psilocin, is independent of the prodrug administered.[6][7] | Glatting et al., 2024[6][7] |
Signaling Pathways of Psilocin (the Active Metabolite)
Psilacetin is a prodrug that is rapidly deacetylated in the body to form psilocin. Psilocin exerts its psychedelic effects primarily as an agonist at serotonin (B10506) 2A (5-HT2A) receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers a cascade of intracellular signaling events.
The canonical signaling pathway initiated by psilocin's binding to the 5-HT2A receptor involves the activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺ and the presence of DAG cooperatively activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a wide range of cellular responses.
In addition to the canonical Gq pathway, 5-HT2A receptor activation can also lead to the recruitment of β-arrestin, which can initiate distinct signaling cascades and also plays a role in receptor desensitization and internalization.
References
- 1. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe [mdpi.com]
- 6. In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin [frontiersin.org]
- 8. In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin – Wenthur Lab – UW–Madison [pharmacy.wisc.edu]
chemical properties of 4-acetoxy DMT hydrochloride
An In-depth Technical Guide on the Core Chemical Properties of 4-Acetoxy-N,N-dimethyltryptamine Hydrochloride (4-Acetoxy-DMT-HCl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetoxy-N,N-dimethyltryptamine (4-acetoxy-DMT), also known as psilacetin or O-acetylpsilocin, is a synthetic tryptamine (B22526) that is structurally related to psilocin and psilocybin.[1][2] It is widely regarded as a prodrug of psilocin, the primary psychoactive component in psychedelic mushrooms.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties of 4-acetoxy-DMT hydrochloride (HCl), compiling available data on its physicochemical characteristics, spectroscopic profile, solubility, stability, and metabolic fate. Detailed experimental protocols for its characterization and diagrams of its metabolic pathway and analytical workflow are also presented to support research and drug development efforts.
Physicochemical Properties
4-Acetoxy-DMT hydrochloride is the salt form of 4-acetoxy-DMT, which enhances its solubility in aqueous solutions. The following tables summarize its key physicochemical properties.
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | 3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl acetate (B1210297) hydrochloride | [1][4] |
| Synonyms | 4-Acetoxy-N,N-dimethyltryptamine HCl, O-Acetylpsilocin HCl, Psilacetin HCl | [1][5][6] |
| CAS Number | 2748484-99-1 | [5][6] |
| Molecular Formula | C₁₄H₁₈N₂O₂ • HCl | [5][6] |
| Molecular Weight | 282.8 g/mol | [5][6] |
Table 2: Physical and Chemical Characteristics
| Property | Value | Source |
| Appearance | Off-white powder (oxalate salt) | [4] |
| Boiling Point (Predicted) | 405.6 ± 35.0 °C | [7] |
| Density (Predicted) | 1.158 ± 0.06 g/cm³ | [7] |
| Storage | -20°C, under inert atmosphere | [8][9] |
| Stability | Stable for ≥ 2 years at -20°C.[9] Can degrade over time under unfavorable conditions into a brown or black tar-like substance, which is hypothesized to be a polymerization reaction.[1] |
Solubility
The solubility of 4-acetoxy-DMT hydrochloride has been reported in various solvents.
Table 3: Solubility Data
| Solvent | Solubility | Source |
| DMF | 30 mg/mL | [5][9] |
| DMSO | 10 mg/mL | [5][9] |
| Ethanol | 20 mg/mL | [5][9] |
| PBS (pH 7.2) | 10 mg/mL | [5][9] |
| Acetonitrile | 10 mg/mL solution | [5] |
| Chloroform | Slightly soluble | [8] |
| Methanol (B129727) | Slightly soluble | [8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-acetoxy-DMT HCl.
Table 4: Spectroscopic Profile
| Technique | Data | Source |
| UV λmax | 219, 277 nm | [5] |
| ¹H NMR | Data available in deuterated methanol (CD₃OD) | [4] |
| Mass Spectrometry | GC-MS and high-resolution tandem mass spectrometry data are available.[4][10][11] Key fragments in positive-ionization mode include ions resulting from the loss of the diisopropylamine (B44863) group and the acetyl group.[11] | |
| Infrared (IR) Spectroscopy | FTIR data with ATR attachment is available. | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate analysis of 4-acetoxy-DMT HCl.
Gas Chromatography/Mass Spectrometry (GC/MS)
-
Sample Preparation: Dilute the analyte to approximately 1 mg/mL in methanol.[4]
-
Instrumentation: Gas chromatograph with a mass spectrometer detector, operated in split mode.[4]
-
Column: DB-1 MS or equivalent (30m x 0.25mm x 0.25 µm).[4]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[4]
-
Temperature Program:
-
Injection: 1 µL injection with a split ratio of 25:1.[4]
-
MS Parameters: Mass scan range of 34-550 amu.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the analyte in deuterated methanol (CD₃OD) containing TMS as a 0 ppm reference.[4]
-
Instrumentation: Varian Mercury 400 MHz NMR spectrometer with a proton detection probe.[4]
-
Parameters:
In Vitro Metabolism using Human Liver Microsomes
-
Methodology: 4-acetoxy-DMT is incubated with pooled human liver microsomes. The reaction mixture is then analyzed using liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry (LC-Q-Orbitrap-MS).[12][13]
-
Analysis: Metabolites are identified based on accurate mass analysis and MS/MS fragmentation patterns.[12][13]
Signaling Pathways and Metabolism
4-acetoxy-DMT is a prodrug of psilocin and its pharmacological effects are primarily attributed to its in vivo conversion to psilocin.[1][2]
Signaling Pathway
As a prodrug of psilocin, 4-acetoxy-DMT acts as a non-selective serotonin (B10506) receptor agonist.[1] The psychedelic effects are mediated through the activation of the serotonin 5-HT₂A receptor.[1]
Metabolism
The primary metabolic pathway of 4-acetoxy-DMT is hydrolysis to psilocin.[12][13] In vitro studies with human liver microsomes have identified fifteen metabolites, including twelve phase I and three phase II metabolites.[12][13] The biotransformations include hydrolysis, hydroxylation, N-demethylation, oxidation, and conjugation with glucuronic acid.[12][13]
Experimental and Logical Workflows
The analysis of 4-acetoxy-DMT and its metabolites often follows a structured workflow.
Conclusion
4-Acetoxy-DMT hydrochloride is a compound of significant interest to the scientific community, particularly in the fields of pharmacology and neuroscience. Its role as a prodrug to psilocin makes it a valuable tool for research into the therapeutic potential of serotonergic psychedelics. This guide has provided a consolidated source of its chemical properties, analytical methodologies, and metabolic pathways to aid researchers and drug development professionals in their work with this compound. As research continues, a deeper understanding of its properties will undoubtedly emerge.
References
- 1. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 2. recovered.org [recovered.org]
- 3. psychedelicreview.com [psychedelicreview.com]
- 4. swgdrug.org [swgdrug.org]
- 5. caymanchem.com [caymanchem.com]
- 6. 4-acetoxy DMT (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]
- 7. 4-ACETOXY-N,N-DIMETHYLTRYPTAMINE CAS#: 92292-84-7 [m.chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. exoticpsychedelic.com [exoticpsychedelic.com]
- 10. mzCloud – 4 Acetoxy DMT [mzcloud.org]
- 11. Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
O-Acetylpsilocin: A Comprehensive Pharmacological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-acetylpsilocin (psilacetin or 4-AcO-DMT) is a semi-synthetic tryptamine (B22526) and an ester prodrug of the psychoactive compound psilocin. As a structural analog of psilocybin, O-acetylpsilocin is rapidly metabolized in the body to psilocin, the primary mediator of the psychedelic effects of "magic mushrooms." This technical guide provides an in-depth review of the pharmacology of O-acetylpsilocin, with a focus on its pharmacokinetics, pharmacodynamics, and the experimental methodologies used to characterize its activity. Quantitative data are presented in tabular format to facilitate comparison, and key biological and experimental processes are visualized using diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction
O-acetylpsilocin, chemically known as 4-acetoxy-N,N-dimethyltryptamine, is a synthetic tryptamine that has garnered significant interest as a research chemical and a potential therapeutic agent.[1][2] It is the acetate (B1210297) ester of psilocin, the pharmacologically active metabolite of psilocybin.[3] The primary mechanism of action of O-acetylpsilocin is its in vivo conversion to psilocin, which then acts as a partial agonist at various serotonin (B10506) receptors, most notably the 5-HT2A receptor.[4][5] This interaction is believed to be the foundation of its psychedelic effects.[4] This guide will provide a detailed examination of the pharmacological properties of O-acetylpsilocin, including its metabolic fate, receptor binding profile, and the experimental techniques used to elucidate these characteristics.
Pharmacokinetics
The pharmacokinetic profile of O-acetylpsilocin is primarily characterized by its rapid conversion to psilocin. In vivo studies in rodents have provided valuable insights into its absorption, distribution, metabolism, and excretion.
Metabolism and Bioavailability
O-acetylpsilocin is a prodrug that is rapidly deacetylated to psilocin by esterases in the body.[5] In vitro studies using human liver microsomes have identified psilocin as the most abundant metabolite, confirming this metabolic pathway.[6][7] Further biotransformations of the resulting psilocin include hydroxylation, N-demethylation, oxidation, and glucuronidation.[6]
Animal studies have shown that O-acetylpsilocin administration leads to robust plasma concentrations of psilocin.[8][9] However, when administered at equimolar doses, O-acetylpsilocin results in approximately 70% of the peripheral psilocin exposure compared to psilocybin.[8][9] The elimination half-life of psilocin derived from O-acetylpsilocin in mice is approximately 30 minutes, which is similar to the half-life of psilocin derived from psilocybin.[8][9][10]
Table 1: Pharmacokinetic Parameters of Psilocin Derived from O-Acetylpsilocin and Psilocybin in Mice [8][9]
| Parameter | O-Acetylpsilocin | Psilocybin |
| Relative Bioavailability (as psilocin) | ~70% | 100% |
| Psilocin Half-life (t½) | ~30 minutes | ~30 minutes |
| Time to Peak Plasma Concentration (Tmax) of Psilocin | ~15 minutes | ~15 minutes |
Pharmacodynamics
The pharmacodynamic effects of O-acetylpsilocin are mediated by its active metabolite, psilocin. Psilocin is a non-selective serotonin receptor agonist with a high affinity for several 5-HT receptor subtypes.[11]
Receptor Binding Profile
Psilocin exhibits a broad receptor binding profile, with high affinity for multiple serotonin receptors. The psychedelic effects are primarily attributed to its partial agonist activity at the 5-HT2A receptor.[4][6] O-acetylpsilocin itself generally displays weaker binding affinities at serotonin receptors compared to psilocin.[2]
Table 2: Receptor Binding Affinities (Ki, nM) of O-Acetylpsilocin and Psilocin [2][6][12]
| Receptor | O-Acetylpsilocin (Psilacetin) Ki (nM) | Psilocin (4-HO-DMT) Ki (nM) |
| 5-HT1A | 130 | 49-567 |
| 5-HT2A | 210 | 49-130 |
| 5-HT2B | 46 | 9.8 |
| 5-HT2C | 160 | 22-130 |
| 5-HT5A | 1200 | 220 |
| 5-HT6 | 2200 | 330 |
| 5-HT7 | 1100 | 160 |
| SERT | >10,000 | 4300 |
Note: Ki values can vary between studies due to different experimental conditions.
In Vivo Effects
The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the psychedelic potential of compounds.[8][9] O-acetylpsilocin induces the HTR in a dose-dependent manner, consistent with its in vivo conversion to the 5-HT2A agonist psilocin.[13] Interestingly, despite having lower in vitro potency at the 5-HT2A receptor, O-acetylpsilocin shows little difference in HTR potency compared to psilocin, further supporting its role as a prodrug.[13]
Experimental Protocols
The following sections detail the methodologies for key experiments used in the pharmacological characterization of O-acetylpsilocin.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology: [7][10][14][15][16][17]
-
Receptor Preparation: Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT2A receptor) are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for the 5-HT2A receptor) is incubated with the receptor preparation in a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., O-acetylpsilocin or psilocin) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Bound radioligand is separated from free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound.
Methodology: [3][8][9][18][19][20][21][22][23]
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Drug Administration: The test compound (e.g., O-acetylpsilocin) is dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Observation: The mice are placed in an observation chamber, and the number of head twitches is counted over a specific period (e.g., 30-60 minutes). A head twitch is characterized by a rapid, rotational movement of the head.
-
Recording (Optional): The behavior can be recorded using a video camera for later analysis. More sophisticated methods involve attaching a small magnet to the mouse's head and detecting the movements with a magnetometer.
-
Data Analysis: The number of head twitches is counted for each dose group, and a dose-response curve is generated to determine the ED50 (the dose that produces 50% of the maximal response).
In Vitro Metabolism Using Human Liver Microsomes
Objective: To identify the metabolic pathways of a compound.
Methodology: [4][6][21][24][25][26]
-
Incubation Mixture: A mixture containing pooled human liver microsomes (HLMs), the test compound (O-acetylpsilocin), and a buffer (e.g., phosphate (B84403) buffer, pH 7.4) is prepared.
-
Initiation of Reaction: The metabolic reaction is initiated by adding an NADPH-regenerating system.
-
Incubation: The mixture is incubated at 37°C with gentle shaking.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is terminated by adding a quenching solution, such as ice-cold acetonitrile (B52724).
-
Sample Preparation: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
Analysis: The metabolites in the supernatant are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
LC-MS/MS Analysis of Plasma Samples
Objective: To quantify the concentration of a compound and its metabolites in plasma.
Methodology: [1][5][12][18][20][27][28]
-
Sample Preparation: Plasma samples are prepared by protein precipitation, typically with a solvent like acetonitrile or methanol. An internal standard (e.g., a deuterated analog of the analyte) is added to each sample for accurate quantification.
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography (LC) system. The analytes are separated on a chromatographic column (e.g., a C18 column) based on their physicochemical properties. A gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) is used to elute the compounds from the column.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The molecules are ionized (e.g., by electrospray ionization), and the mass spectrometer is set to detect specific parent-to-product ion transitions for the analyte and internal standard (Multiple Reaction Monitoring - MRM).
-
Quantification: The peak areas of the analyte and the internal standard are measured. A calibration curve is generated using standards of known concentrations, and the concentration of the analyte in the unknown samples is determined.
Visualizations
Metabolic Pathway of O-Acetylpsilocin
Metabolic conversion of O-acetylpsilocin to psilocin.
5-HT2A Receptor Signaling Pathway
Simplified 5-HT2A receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
Workflow for a competitive radioligand binding assay.
Conclusion
O-acetylpsilocin serves as a valuable research tool for investigating the serotonergic system and the mechanisms of psychedelic action. Its primary pharmacological significance lies in its role as a prodrug to psilocin, offering a more stable and synthetically accessible alternative to psilocybin for preclinical studies.[3][10] The data and experimental protocols outlined in this guide provide a comprehensive overview of the current understanding of O-acetylpsilocin's pharmacology. Further research is warranted to fully elucidate its therapeutic potential and to translate the findings from preclinical models to clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. psilosybiini.info [psilosybiini.info]
- 7. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
- 9. labcorp.com [labcorp.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Psilocin - Wikipedia [en.wikipedia.org]
- 12. Synthesis and bioactivity of psilocybin analogues containing a stable carbon–phosphorus bond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 15. journals.plos.org [journals.plos.org]
- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 27. researchgate.net [researchgate.net]
- 28. A validated method for quantitation of psilocin in plasma by LC–MS/MS and study of stability [ouci.dntb.gov.ua]
In Vitro Metabolism of 4-Acetoxy-N,N-dimethyltryptamine (4-acetoxy-DMT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetoxy-N,N-dimethyltryptamine (4-acetoxy-DMT), a synthetic tryptamine (B22526) and prodrug of psilocin, has garnered significant interest for its psychedelic properties and potential therapeutic applications. Understanding its metabolic fate is crucial for drug development, toxicological assessment, and establishing reliable biomarkers for consumption. This technical guide provides a comprehensive overview of the in vitro metabolism of 4-acetoxy-DMT, based on available scientific literature. The primary metabolic pathway involves hydrolysis to the pharmacologically active psilocin, followed by further Phase I and Phase II biotransformations. This document summarizes the identified metabolites, outlines detailed experimental protocols for in vitro metabolism studies, and presents visual representations of the metabolic pathways and experimental workflows. While qualitative data on the metabolic profile of 4-acetoxy-DMT is available, it is important to note that specific quantitative kinetic data (e.g., Km, Vmax) for the metabolic reactions of 4-acetoxy-DMT are not extensively reported in the current body of publicly accessible literature.
Introduction
4-Acetoxy-N,N-dimethyltryptamine, also known as O-acetylpsilocin or psilacetin, is a semi-synthetic psychedelic compound.[1][2] Structurally, it is the acetate (B1210297) ester of psilocin (4-hydroxy-DMT), the primary psychoactive metabolite of psilocybin.[1] In vitro studies are fundamental in elucidating the metabolic pathways, identifying the enzymes responsible for biotransformation, and characterizing the resulting metabolites. Such studies typically utilize human liver microsomes (HLM), which are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and esterase enzymes.[2][3]
The in vitro metabolism of 4-acetoxy-DMT has been investigated, revealing a profile of several metabolites.[2][3] The primary and most abundant metabolic reaction is the hydrolysis of the acetate group to form psilocin.[3] Subsequent metabolic transformations include hydroxylation, N-demethylation, oxidation, and conjugation with glucuronic acid.[2][3]
Metabolic Pathways of 4-Acetoxy-DMT
The in vitro metabolism of 4-acetoxy-DMT proceeds through Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.
Phase I Metabolism
Studies utilizing pooled human liver microsomes have identified twelve Phase I metabolites of 4-acetoxy-DMT.[2][3] The key transformations are:
-
Hydrolysis: The most significant initial metabolic step is the rapid hydrolysis of the 4-acetoxy group, catalyzed by esterase enzymes, to yield the active metabolite, psilocin (4-hydroxy-DMT).[1]
-
Hydroxylation: The addition of hydroxyl groups can occur on the indole (B1671886) ring or the ethylamine (B1201723) side chain.
-
N-demethylation: The removal of one or both methyl groups from the nitrogen atom of the ethylamine side chain.
-
Oxidation: Further oxidation of the molecule can occur.
Phase II Metabolism
Following Phase I transformations, the resulting metabolites, particularly those with hydroxyl groups, can undergo Phase II conjugation.
-
Glucuronidation: Three Phase II metabolites have been identified, resulting from the conjugation with glucuronic acid.[2][3]
The following diagram illustrates the primary metabolic pathways of 4-acetoxy-DMT.
Caption: Metabolic pathways of 4-acetoxy-DMT.
Identified Metabolites of 4-Acetoxy-DMT
The following table summarizes the metabolites of 4-acetoxy-DMT identified after incubation with pooled human liver microsomes, as reported by Zhai et al. (2022).[2][3] The metabolites are categorized by the type of biotransformation.
| Metabolite ID | Biotransformation | Phase |
| M0 | Parent Compound (4-Acetoxy-DMT) | - |
| M1 | Hydrolysis | I |
| M2-1 | Beta-hydroxylation | I |
| M2-2 | Hydroxylation | I |
| M3 | N-demethylation | I |
| M4 | Oxidation | I |
| M5 | Hydrolysis + Hydroxylation | I |
| M6 | Hydrolysis + N-demethylation | I |
| M7 | Hydrolysis + Oxidation | I |
| M8 | Hydroxylation + N-demethylation | I |
| M9 | Hydroxylation + Oxidation | I |
| M10 | N-demethylation + Oxidation | I |
| M11 | Hydrolysis + Hydroxylation + N-demethylation | I |
| M12 | Glucuronide Conjugation | II |
| M13 | Hydrolysis + Glucuronide Conjugation | II |
| M14 | Hydroxylation + Glucuronide Conjugation | II |
Experimental Protocols
The following sections provide detailed methodologies for conducting in vitro metabolism studies of 4-acetoxy-DMT. These protocols are based on established practices for in vitro drug metabolism research and the information available from studies on 4-acetoxy-DMT and related compounds.
Incubation with Human Liver Microsomes (HLM)
This protocol describes the incubation of 4-acetoxy-DMT with HLM to generate metabolites.
4.1.1. Reagents and Materials
-
4-Acetoxy-DMT
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) for Phase II studies
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Incubator/shaker
-
Centrifuge
4.1.2. Incubation Procedure
-
Prepare a stock solution of 4-acetoxy-DMT in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM (typically at a final concentration of 0.5-1.0 mg/mL), and the 4-acetoxy-DMT stock solution to the desired final concentration.
-
For Phase II metabolism, include UDPGA in the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis.
Metabolite Identification using UHPLC-Q-Orbitrap MS
This protocol outlines the analytical procedure for the separation and identification of 4-acetoxy-DMT and its metabolites.
4.2.1. Instrumentation
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Quadrupole-Orbitrap Mass Spectrometer (Q-Orbitrap MS)
-
C18 analytical column
4.2.2. UHPLC Method
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over several minutes to elute compounds of varying polarity.
-
Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
Injection Volume: Typically 1-5 µL.
4.2.3. Mass Spectrometry Method
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan for initial detection and data-dependent MS/MS for fragmentation analysis.
-
Mass Range: A wide range to cover the parent compound and expected metabolites (e.g., m/z 100-1000).
-
Resolution: High resolution (e.g., >70,000) to enable accurate mass measurements for elemental composition determination.
-
Collision Energy: Stepped collision energies in MS/MS scans to generate comprehensive fragmentation patterns for structural elucidation.
The following diagram illustrates a typical experimental workflow for in vitro metabolism studies.
Caption: Experimental workflow for in vitro metabolism.
Conclusion
The in vitro metabolism of 4-acetoxy-DMT is characterized by its primary conversion to psilocin via hydrolysis, followed by a series of Phase I and Phase II biotransformations to produce a range of metabolites. The use of human liver microsomes coupled with high-resolution mass spectrometry has been instrumental in elucidating these pathways. This technical guide provides a foundational understanding for researchers and drug development professionals working with 4-acetoxy-DMT. Further studies are warranted to determine the specific enzyme kinetics and the pharmacological activity of the identified metabolites to build a more complete profile of this compound.
References
The Receptor Binding Profile of 4-Acetoxy-DMT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) is a semi-synthetic tryptamine (B22526) that is widely recognized as a prodrug of psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin. This document provides a comprehensive technical overview of the receptor binding profile of 4-AcO-DMT and its active metabolite, psilocin. Quantitative data from in vitro binding and functional assays are presented, alongside detailed experimental methodologies. Furthermore, key signaling pathways associated with the primary psychedelic effects are visualized to facilitate a deeper understanding of their mechanisms of action.
Introduction
4-AcO-DMT is of significant interest to the scientific community due to its structural similarity to psilocybin and its rapid conversion to psilocin in vivo.[1][2] Understanding its direct and indirect interactions with neuronal receptors is crucial for elucidating its pharmacological effects and therapeutic potential. This guide focuses on the quantitative characterization of these interactions, primarily at serotonin (B10506) (5-HT) receptors, which are the main targets of classic psychedelics.
Prodrug Metabolism
Upon administration, 4-AcO-DMT is rapidly deacetylated by esterases to form psilocin.[1] This metabolic conversion is a critical aspect of its pharmacology, as psilocin is the primary molecule responsible for the subjective psychedelic effects.[3] Rodent studies have confirmed that 4-AcO-DMT functions as a prodrug for psilocin, similar to the dephosphorylation of psilocybin.[1]
References
The Neuroplastic Effects of 4-Acetoxy-DMT: A Technical Guide for Researchers
An In-Depth Examination of Psilacetin's Role in Promoting Structural and Functional Neuronal Plasticity
Introduction
4-Acetoxy-N,N-dimethyltryptamine (4-Acetoxy-DMT), also known as psilacetin or O-acetylpsilocin, is a synthetic tryptamine (B22526) that has garnered significant interest within the scientific community. As a structural analog of psilocybin, 4-Acetoxy-DMT is considered a prodrug to psilocin, the primary psychoactive metabolite of psilocybin-containing mushrooms.[1][2][3][4][5][6][7] This relationship suggests that 4-Acetoxy-DMT may share the therapeutic potential of psilocybin, particularly in the context of treating neuropsychiatric disorders such as depression, anxiety, and addiction.[1][8] A growing body of preclinical evidence indicates that the therapeutic efficacy of these compounds is intrinsically linked to their ability to induce rapid and lasting neuroplastic changes in the brain.[9][10][11]
This technical guide provides a comprehensive overview of the neuroplasticity effects of 4-Acetoxy-DMT, primarily through the lens of research on its active metabolite, psilocin, derived from psilocybin. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying molecular mechanisms, quantitative data from key preclinical studies, and the experimental protocols necessary to investigate these effects.
Pharmacology and Mechanism of Action
4-Acetoxy-DMT is rapidly metabolized in the body to psilocin (4-hydroxy-N,N-dimethyltryptamine).[1] Psilocin is a partial agonist at various serotonin (B10506) receptors, with a particularly high affinity for the 5-HT2A receptor.[12][13] The activation of the 5-HT2A receptor is the principal mechanism through which psilocin exerts its psychedelic and neuroplastic effects.[10][12] This interaction initiates a cascade of intracellular signaling events that ultimately lead to changes in gene expression and protein synthesis, fostering an environment conducive to neuronal growth and the reorganization of neural circuits.[9][10]
Recent in vivo studies have validated that 4-Acetoxy-DMT functions as a prodrug for psilocin, though it may result in slightly lower peripheral psilocin exposure compared to an equimolar dose of psilocybin.[3][4][5][6] While some in vitro data suggests that psilacetin itself has some activity at serotonergic receptors, its behavioral effects in animal models are thought to be predominantly driven by its conversion to psilocin.[2][3][4]
Core Signaling Pathways in Psychedelic-Induced Neuroplasticity
The neuroplastic effects of psilocin, and by extension 4-Acetoxy-DMT, are mediated by a complex interplay of signaling pathways. The primary pathway involves the activation of the 5-HT2A receptor, which subsequently modulates the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) signaling cascades.[10][14]
References
- 1. recovered.org [recovered.org]
- 2. caam.tech [caam.tech]
- 3. Frontiers | In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin [frontiersin.org]
- 4. In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin – Wenthur Lab – UW–Madison [pharmacy.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Buy 4-Acetoxy-N,N-dimethyltryptamine | 92292-84-7 [smolecule.com]
- 9. blossomanalysis.com [blossomanalysis.com]
- 10. Psilocybin and Neuroplasticity: A Review of Preclinical and Clinical Studies - OPEN Foundation [open-foundation.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Three Naturally-Occurring Psychedelics and Their Significance in the Treatment of Mental Health Disorders [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Psilocybin promotes neuroplasticity and induces rapid and sustained antidepressant-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-Substituted Tryptamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 4-substituted tryptamines, a class of compounds known for their significant interaction with serotonin (B10506) receptors, particularly the 5-HT₂A receptor. The information presented herein is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction
4-substituted tryptamines are a fascinating class of indole (B1671886) alkaloids that have garnered considerable interest for their psychoactive properties and therapeutic potential. The prototypical compound in this family is psilocin (4-hydroxy-N,N-dimethyltryptamine), the active metabolite of psilocybin, which is found in various species of fungi. The core tryptamine (B22526) scaffold, with substitutions at the 4-position of the indole ring and on the terminal amine, allows for a wide range of pharmacological modulation. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of novel therapeutics targeting the serotonergic system.
The primary molecular target for the psychedelic effects of these compounds is the serotonin 2A receptor (5-HT₂A), a G-protein coupled receptor (GPCR).[1][2][3] Activation of the 5-HT₂A receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to the mobilization of intracellular calcium.[4][5] The affinity and efficacy with which 4-substituted tryptamines bind to and activate this and other serotonin receptors are key determinants of their pharmacological profile.
Core Structure-Activity Relationships
The pharmacological activity of 4-substituted tryptamines is primarily influenced by two key structural features: the nature of the substituent at the 4-position of the indole ring and the alkyl substitutions on the terminal nitrogen of the ethylamine (B1201723) side chain.
Substitution at the 4-Position
The substituent at the 4-position of the indole ring plays a critical role in the compound's interaction with serotonin receptors and its metabolic stability.
-
4-Hydroxy (-OH): The presence of a hydroxyl group, as seen in psilocin, generally confers high potency at the 5-HT₂A receptor.[2][6] This group is believed to be crucial for the compound's binding and activation of the receptor.
-
4-Acetoxy (-OAc): Acetylation of the 4-hydroxy group, as in 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), results in a prodrug of the corresponding 4-hydroxy analog.[1][6][7][8] In vitro, 4-acetoxy compounds typically exhibit lower potency at the 5-HT₂A receptor compared to their 4-hydroxy counterparts.[1][2] However, in vivo, they are readily deacetylated to the more active 4-hydroxy form, leading to comparable behavioral effects.[1][2]
-
4-Phosphoryloxy (-OPO₃H₂): Similar to the acetoxy group, a phosphoryloxy group, as in psilocybin, also serves as a prodrug moiety. It is rapidly dephosphorylated in the body to yield the active metabolite, psilocin.[1][2]
Substitution on the Terminal Amine
The size and nature of the alkyl groups on the terminal nitrogen atom significantly impact the compound's receptor binding affinity, selectivity, and functional activity.
-
N,N-Dialkyl Substituents: Increasing the size of the N,N-dialkyl substituents generally affects potency and selectivity. For instance, while N,N-dimethyl (DMT) and N,N-diethyl (DET) substitutions are well-tolerated, bulkier groups like diisopropyl (DiPT) can lead to a decrease in potency at the 5-HT₂C receptor while maintaining or even increasing efficacy at the 5-HT₂B receptor.[1][2][5]
-
Steric Hindrance: The steric properties of the amine substituents are correlated with in vivo potency. For 4-hydroxytryptamines with symmetrical alkyl chains, the rank order of potency in the head-twitch response (HTR) assay is generally psilocin (dimethyl) > 4-HO-DET (diethyl) > 4-HO-DPT (dipropyl) > 4-HO-DIPT (diisopropyl).[2] A similar trend is observed for asymmetrical alkyl substituents.[2]
Quantitative Data
The following tables summarize the in vitro pharmacological data for a selection of 4-substituted tryptamines at human serotonin receptors. This data is compiled from various studies to provide a comparative overview.
Table 1: Receptor Binding Affinities (Ki, nM) of 4-Substituted Tryptamines
| Compound | 5-HT₂A | 5-HT₂C | 5-HT₁A | Reference |
| 4-OH-DMT (Psilocin) | 79 | 234 | >10,000 | [6] |
| 4-AcO-DMT | 93 | 673 | >10,000 | [6][9] |
| 4-OH-MET | 85 | 1,300 | >10,000 | [6] |
| 4-AcO-MET | 110 | 2,100 | >10,000 | [6] |
| 4-OH-DET | 120 | 1,400 | >10,000 | [6] |
| 4-AcO-DET | 230 | 3,300 | >10,000 | [6] |
| 4-OH-DiPT | 210 | 4,200 | >10,000 | [6] |
| 4-AcO-DiPT | 1,100 | >10,000 | >10,000 | [6] |
Table 2: Functional Potencies (EC₅₀, nM) and Efficacies (Eₘₐₓ, % of 5-HT) of 4-Substituted Tryptamines at the 5-HT₂A Receptor (Calcium Flux Assay)
| Compound | EC₅₀ (nM) | Eₘₐₓ (% 5-HT) | Reference |
| 4-OH-DMT (Psilocin) | 9.8 | 100 | [1] |
| 4-AcO-DMT | 108 | 79.2 | [1] |
| 4-OH-MET | 7.6 | 100 | [1] |
| 4-AcO-MET | 155 | 92.5 | [1] |
| 4-OH-DET | 10.3 | 100 | [1] |
| 4-AcO-DET | 208 | 98.6 | [1] |
| 4-OH-DiPT | 12.6 | 100 | [1] |
| 4-AcO-DiPT | 447 | 74.6 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows relevant to the study of 4-substituted tryptamines.
Figure 1: 5-HT2A Receptor Gq Signaling Pathway.
Figure 2: Radioligand Binding Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uwec.edu [chem.uwec.edu]
- 3. studylib.net [studylib.net]
- 4. Cell membrane preparation and radioligand-binding assay [bio-protocol.org]
- 5. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 6. hellobio.com [hellobio.com]
- 7. Membrane Preparation and Radioligand Binding [bio-protocol.org]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
- 9. 4-ACETOXY-N,N-DIMETHYLTRYPTAMINE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 4-Acetoxy-DMT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 4-acetoxy-DMT (psilacetin, O-acetylpsilocin) in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
4-acetoxy-N,N-dimethyltryptamine (4-acetoxy-DMT) is a synthetic tryptamine (B22526) and a structural analog of psilocin, the primary psychoactive metabolite of psilocybin.[1][2] It is considered a prodrug to psilocin, as it is readily hydrolyzed to the active compound in the body.[2][3][4] Accurate and robust analytical methods are crucial for pharmacokinetic studies, forensic analysis, and quality control in the context of psychedelic research and drug development.[5] This document outlines validated protocols for the quantification of 4-acetoxy-DMT.
Analytical Methods Overview
The primary methods for the quantification of 4-acetoxy-DMT are LC-MS/MS and GC-MS. LC-MS/MS is generally preferred for its high sensitivity, selectivity, and suitability for analyzing thermally labile compounds like 4-acetoxy-DMT in complex biological matrices.[3][6] GC-MS can also be used, particularly for the analysis of seized materials, though care must be taken due to the potential for thermal degradation.[7][8]
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is adapted from a validated protocol for the determination of 4-acetoxy-DMT in plasma.[3][6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 100 ng/mL | [3][6] |
| Bias | ±20% | [3][6] |
| Imprecision (CV) | <20% | [3][6] |
| Matrix Effects (CV) | <18.3% | [3] |
| Extraction Efficiency | ~50% | [3] |
Experimental Protocol
1. Sample Preparation (Plasma)
-
Acidification: Acidify plasma samples with ascorbic acid.
-
Protein Precipitation: Add acetonitrile (B52724) to the acidified plasma sample to precipitate proteins.
-
Centrifugation: Vortex the sample and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.[3][6]
-
Chromatographic Column: A C18 reversed-phase column is suitable for separating tryptamines.
-
Mobile Phase: A gradient of mobile phases, such as ammonium (B1175870) formate (B1220265) in water and acetonitrile, is typically used.
-
Injection Volume: Dependent on the sensitivity of the instrument, typically in the range of 1-10 µL.
3. Data Analysis
-
Quantification is achieved by comparing the peak area ratio of the analyte to an internal standard against a calibration curve prepared in the same biological matrix.
Experimental Workflow Diagram
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a qualitative method and is suitable for the identification and screening of 4-acetoxy-DMT in non-biological samples, such as powders.[7] It is important to note that 4-acetoxy-DMT can be unstable under high temperatures and may degrade to psilocin in the GC inlet.[8]
Quantitative Data Summary
Experimental Protocol
1. Sample Preparation
-
Dissolution: Dilute the sample to a concentration of approximately 1 mg/mL in methanol.[7]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Mass Spectrometer: A mass selective detector.
-
Column: DB-1 MS or equivalent (30 m x 0.25 mm x 0.25 µm).[7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
-
Injector Temperature: 280°C.[7]
-
Transfer Line Temperature: 280°C.[7]
-
MS Source Temperature: 230°C.[7]
-
MS Quadrupole Temperature: 150°C.[7]
-
Oven Temperature Program:
-
Injection Parameters: 1 µL injection with a split ratio of 25:1.[7]
-
MS Parameters:
3. Data Analysis
-
Identification is based on the retention time and the resulting mass spectrum, which can be compared to a reference library. The molecular ion peak for 4-acetoxy-DMT is expected at m/z 246.1357, with a base peak at m/z 58.0651.[9]
Experimental Workflow Diagram
Considerations for Method Development and Validation
-
Stability of 4-acetoxy-DMT: As 4-acetoxy-DMT is known to be unstable and can hydrolyze to psilocin, especially in solution and during certain extraction procedures, it is crucial to handle samples appropriately.[8] This includes minimizing sample processing times, using fresh solvents, and potentially working at reduced temperatures.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., 4-acetoxy-DMT-d4) is highly recommended for quantitative analysis to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Metabolite Analysis: In biological samples, it is often relevant to quantify psilocin as well, since it is the active metabolite. The LC-MS/MS method described can be adapted to include the quantification of psilocin.[3][6] Studies have shown that after administration of psilacetin, psilocin is readily detected in plasma, while the parent compound may be undetectable.[3]
-
Method Validation: Any quantitative method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.
Signaling Pathway Context
While not directly related to quantification, understanding the metabolic pathway is crucial for interpreting analytical results. 4-acetoxy-DMT is a prodrug that is metabolized to the pharmacologically active psilocin.
References
- 1. Toxicology and Analysis of Psychoactive Tryptamines [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin [frontiersin.org]
- 5. What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog [acslab.com]
- 6. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. swgdrug.org [swgdrug.org]
- 8. nist.gov [nist.gov]
- 9. [Identification of New Psychoactive Tryptamines 4-OH-MET and 4-AcO-DMT Using High Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Psilacetin in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psilacetin, or 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), is a synthetic tryptamine (B22526) and a prodrug of the psychedelic compound psilocin. As interest in the therapeutic potential of psychedelics grows, robust and sensitive analytical methods for characterizing the pharmacokinetics of compounds like psilacetin are crucial. This document provides a detailed protocol for the quantitative analysis of psilacetin in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Psilacetin is rapidly hydrolyzed to psilocin in vivo, making its detection in plasma challenging. The presented method is designed for high sensitivity and specificity to enable the accurate quantification of transient psilacetin concentrations.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting psilacetin from plasma samples.
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Acetonitrile (B52724) (LC-MS grade), chilled to -20°C
-
Psilacetin analytical standard
-
Internal Standard (IS) solution (e.g., Psilacetin-d4, Psilocin-d10)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control (QC) sample.
-
Spike with 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase chromatographic method is employed to separate psilacetin from its primary metabolite, psilocin, and other endogenous plasma components.
LC Parameters:
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | C18 analytical column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.
MS Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 550°C |
| Collision Gas | Nitrogen |
| Curtain Gas | 35 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
MRM Transitions:
The protonated molecular ion for psilacetin is m/z 247.1.[2] The major fragment ions observed are m/z 202.1, 160.1, and 134.1.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Psilacetin | 247.1 | 202.1 | Quantifier |
| 247.1 | 160.1 | Qualifier | |
| Psilocin | 205.1 | 160.1 | Quantifier |
| 205.1 | 115.1 | Qualifier | |
| IS | - | - | - |
Note: The internal standard transitions will depend on the specific deuterated standard used.
Data Presentation
The following tables summarize the expected quantitative performance of the method for the analysis of tryptamines, including psilacetin.[1]
Table 1: Calibration Curve and Linearity
| Analyte | Linearity Range (ng/mL) | R² |
| Tryptamines (including Psilacetin) | 0.5 - 100 | >0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Tryptamines (including Psilacetin) | LLOQ | 0.5 | <20 | ±20 |
| Low | 1.5 | <15 | ±15 | |
| Mid | 50 | <15 | ±15 | |
| High | 80 | <15 | ±15 |
Visualizations
Metabolic Pathway of Psilacetin
The primary metabolic pathway of psilacetin is the hydrolysis of the acetyl group to form the active metabolite, psilocin.[3][4] Further metabolism of psilocin can occur through N-demethylation, oxidation, and glucuronidation.[3]
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS analysis of psilacetin in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. [Identification of New Psychoactive Tryptamines 4-OH-MET and 4-AcO-DMT Using High Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Acetoxy-DMT in Serotonin 5-HT2A Receptor Activation Studies
For: Researchers, scientists, and drug development professionals.
Subject: Methodologies for characterizing 4-Acetoxy-DMT and its active metabolite, psilocin, at the human serotonin (B10506) 5-HT2A receptor.
Introduction
4-Acetoxy-N,N-dimethyltryptamine (4-acetoxy-DMT) is a synthetic tryptamine (B22526) that serves as a prodrug for psilocin (4-hydroxy-N,N-dimethyltryptamine), a potent psychedelic compound.[1][2][3][4] The primary pharmacological effects of psilocin are mediated through its agonist activity at the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[5][6][7] Activation of the 5-HT2A receptor is a key mechanism underlying the therapeutic potential of psychedelic compounds in various neuropsychiatric disorders.[8][9]
These application notes provide a comprehensive overview of the in vitro methodologies used to study the interaction of 4-acetoxy-DMT and its active metabolite, psilocin, with the 5-HT2A receptor. Detailed protocols for key experiments are provided to guide researchers in the accurate assessment of binding affinity, functional potency, and downstream signaling pathways.
Mechanism of Action and Signaling Pathways
4-acetoxy-DMT is rapidly metabolized to psilocin by esterase enzymes in the body.[1][3][10] Psilocin then acts as an agonist at the 5-HT2A receptor. The canonical signaling pathway for the 5-HT2A receptor is coupling to the Gq alpha subunit of the G protein complex.[6][8][11] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[11][12][13] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[11][12][14] This signaling cascade ultimately leads to various cellular responses.[12]
The following diagram illustrates the 5-HT2A receptor signaling pathway upon activation by psilocin.
Caption: 5-HT2A Receptor Signaling Pathway.
Quantitative Data Presentation
The following tables summarize the in vitro pharmacological data for 4-acetoxy-DMT and its active metabolite, psilocin, at the human 5-HT2A receptor.
Table 1: Binding Affinity (Ki) at the Human 5-HT2A Receptor
| Compound | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| Psilocin (4-HO-DMT) | 79 | [3H]ketanserin | HEK cells | [2] |
| 4-Acetoxy-DMT | 93 | [3H]ketanserin | HEK cells | [2] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50) and Efficacy (Emax) at the Human 5-HT2A Receptor
| Compound | Assay Type | EC50 (nM) | Emax (%) | Cell Line | Reference |
| Psilocin (4-HO-DMT) | Calcium Mobilization | 4.6 | - | - | [15] |
| 4-Acetoxy-DMT | Calcium Mobilization | 109 | 79.2 | HEK cells | [2][16] |
| 4-Acetoxy-DMT | IP1 Accumulation | 527 | 38 | HEK cells | [2] |
| 4-Acetoxy-DMT | AequoScreen | 2021 | >80 | - | [17] |
Note: EC50 is the concentration of an agonist that gives 50% of the maximal response. Emax is the maximum response an agonist can produce, often expressed as a percentage relative to a reference full agonist like serotonin (5-HT).
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor through competition with a radiolabeled ligand.
Materials:
-
Cell Membranes: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[18]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[20]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: 4-acetoxy-DMT or psilocin.
-
Non-specific Binding Control: 1 µM Ketanserin.[19]
-
96-well Filter Plates: GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).[20]
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]Ketanserin, and 150 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 1 µM Ketanserin, 50 µL of [3H]Ketanserin, and 150 µL of membrane suspension.
-
Test Compound: 50 µL of test compound at various concentrations, 50 µL of [3H]Ketanserin, and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[19]
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[11][20]
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.[11]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the workflow for a radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Calcium Flux Assay
This protocol measures the functional potency (EC50) of a test compound by detecting changes in intracellular calcium concentration following 5-HT2A receptor activation.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[21]
-
Cell Culture Medium.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive Dye: e.g., Fluo-4 AM or Indo-1 AM.[22]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: 4-acetoxy-DMT or psilocin.
-
Positive Control: Serotonin (5-HT).[23]
-
Fluorescence Microplate Reader: With kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).[24]
Procedure:
-
Cell Plating: Seed the cells into the assay plates and incubate overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Initiate the automated addition of the test compound or positive control to the wells.
-
Continue to measure the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the compound concentration to generate a dose-response curve and calculate the EC50 value.
The following diagram illustrates the workflow for a calcium flux assay.
Caption: Calcium Flux Assay Workflow.
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro characterization of 4-acetoxy-DMT and its active metabolite, psilocin, at the serotonin 5-HT2A receptor. By employing these standardized methodologies, researchers can obtain reliable and reproducible data on the binding affinity and functional activity of these compounds, contributing to a deeper understanding of their therapeutic potential and mechanism of action.
References
- 1. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 2. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychedelicreview.com [psychedelicreview.com]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT2A Receptor Screening For Psychedelics [sbdrugdiscovery.com]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Study finds aeruginascin metabolite 4-HO-TMT is active at the serotonin 5HT2a receptor | DMT-Nexus forum [forum.dmt-nexus.me]
- 16. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. bu.edu [bu.edu]
- 23. innoprot.com [innoprot.com]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Acetoxy-DMT as a Psilocybin Alternative in Research
Abstract
These application notes provide a comprehensive overview of 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT, or psilacetin) as a viable research alternative to psilocybin. Both compounds are prodrugs of the psychoactive metabolite, psilocin, and exert their effects primarily through the serotonin (B10506) 2A (5-HT2A) receptor. Due to its unscheduled status in many jurisdictions and more straightforward synthesis, 4-AcO-DMT presents a practical substitute for psilocybin in preclinical research.[1][2] This document details the comparative pharmacology, pharmacokinetics, and key experimental protocols for evaluating these compounds.
Introduction: The Rationale for a Psilocybin Alternative
Psilocybin, the primary psychoactive component in Psilocybe mushrooms, is a Schedule I controlled substance, which presents significant regulatory and financial hurdles for researchers.[3] Its synthesis is also noted to be more challenging compared to analogues.[1] 4-AcO-DMT is a synthetic tryptamine, first patented by Albert Hofmann in 1963, that is readily metabolized into psilocin, the same active metabolite as psilocybin.[1][4][5] Medicinal chemist David E. Nichols proposed 4-AcO-DMT as a more economical and accessible alternative for scientific studies.[1][2][5] Its primary value lies in its ability to function as a psilocin prodrug, allowing for the study of psilocin's effects without the stringent regulations associated with psilocybin.[3][6]
Comparative Pharmacology and Metabolism
Both psilocybin (4-phosphoryloxy-DMT) and 4-AcO-DMT (4-acetoxy-DMT) are biologically inactive until metabolized into psilocin (4-hydroxy-DMT).[4][7] This bioactivation is a critical step for exerting psychedelic effects, which are mediated by psilocin's agonist activity at serotonin receptors, particularly the 5-HT2A subtype.[1][8]
-
Psilocybin Metabolism: After ingestion, psilocybin is rapidly dephosphorylated by alkaline phosphatases in the intestine and liver to form psilocin.[9][10][11]
-
4-AcO-DMT Metabolism: Similarly, 4-AcO-DMT is hydrolyzed by esterase enzymes, cleaving the acetate (B1210297) group to yield psilocin.[1][12]
The resulting psilocin is then able to cross the blood-brain barrier and interact with its target receptors.[9] While the subjective effects reported by users are nearly identical, some anecdotal reports suggest 4-AcO-DMT may have a slightly faster onset and reduced side effects like nausea, though this has not been confirmed in controlled clinical studies.[1][4]
Data Presentation: Quantitative Comparison
Quantitative data from preclinical studies provide a basis for comparing 4-AcO-DMT and psilocybin. The following tables summarize key findings from receptor binding, functional activity, and pharmacokinetic assays.
Table 1: Comparative Receptor Binding Profile
This table shows the inhibition constants (Ki, μM) for psilocin and psilacetin at various serotonin (5-HT) receptors. Lower Ki values indicate higher binding affinity. Note that 4-hydroxy compounds generally show higher affinity than their 4-acetoxy analogues.[13]
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT7 |
| Psilocin (4-HO-DMT) | 0.150 | 0.537 | 0.021 | 0.057 | 0.005 | 0.012 | 0.040 |
| Psilacetin (4-AcO-DMT) | 0.443 | 1.87 | 0.126 | 0.229 | 0.023 | 0.045 | 0.128 |
| Data sourced from radioligand binding assays.[13] |
Table 2: In Vitro Functional Activity at Human 5-HT2A Receptors
This table compares the potency (EC50) and efficacy (Emax) of psilocin and 4-AcO-DMT in stimulating calcium mobilization via 5-HT2A receptors. O-acetylation reduces in vitro potency by approximately 10- to 20-fold.[2]
| Compound | EC50 (nM) | Emax (% of 5-HT) |
| Psilocin (4-HO-DMT) | 8.2 | 98.4% |
| 4-AcO-DMT | 148.0 | 79.2% |
| Data from calcium mobilization assays in HEK293 cells.[2] |
Table 3: Comparative Pharmacokinetics in Mice
This table summarizes key pharmacokinetic parameters of psilocin derived from equimolar intraperitoneal (IP) doses of psilocybin and 4-AcO-DMT (psilacetin) in C57BL/6J mice.
| Parameter | Psilocybin | 4-AcO-DMT (Psilacetin) | Citation(s) |
| Psilocin Half-Life (t½) | ~30 min | ~30 min | [1][6] |
| Time to Peak Psilocin (Tmax) | ~15 min | ~15 min | [3] |
| Relative Bioavailability | Reference (100%) | ~70% | [6] |
| Peak Psilocin Concentration | 10-25% higher | Reference | [6] |
Experimental Protocols
Protocol 1: In Vitro 5-HT2A Receptor Functional Assay (Calcium Mobilization)
This protocol assesses the functional potency and efficacy of test compounds at the 5-HT2A receptor, a Gq-coupled receptor. Agonist binding initiates a signaling cascade that results in the release of intracellular calcium, which can be measured with a fluorescent dye.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (4-AcO-DMT, Psilocin) and reference agonist (Serotonin/5-HT).
-
Microplate reader with fluorescence detection capabilities.
Methodology:
-
Cell Plating: Seed the 5-HT2A-expressing HEK293 cells into 96-well black, clear-bottom plates at a density of ~40,000 cells/well and culture for 48 hours.[14]
-
Dye Loading: Remove culture medium and add assay buffer containing the calcium-sensitive dye. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of test compounds and the 5-HT reference agonist in assay buffer.
-
Fluorescence Measurement: Place the plate in the microplate reader. Record a baseline fluorescence reading for ~10-20 seconds.
-
Compound Addition: Add the prepared compound dilutions to the wells and immediately begin recording fluorescence intensity every 1-2 seconds for at least 3 minutes.
-
Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine EC50 (potency) and Emax (efficacy) values.[2]
Protocol 2: In Vivo Head-Twitch Response (HTR) Assay in Mice
The HTR is a rapid, involuntary head rotation in rodents that is a reliable behavioral proxy for 5-HT2A receptor activation and psychedelic potential in humans.[15][16][17]
Materials:
-
Male C57BL/6J mice.
-
Test compounds (4-AcO-DMT, Psilocybin) dissolved in a suitable vehicle (e.g., saline).
-
Observation chambers.
-
Video recording equipment (optional, but recommended for unbiased scoring).
Methodology:
-
Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before drug administration.
-
Drug Administration: Administer the test compound via intraperitoneal (IP) or subcutaneous (s.c.) injection. Doses should be calculated on an equimolar basis to account for differences in molecular weight.[6]
-
Observation: Immediately after injection, place the mouse back into the observation chamber. Begin counting the number of head twitches for a set period, typically the first 10-30 minutes post-injection, as this is when peak effects are observed.[3][17]
-
Scoring: A head twitch is defined as a rapid, spasmodic rotational movement of the head that is not associated with grooming or general exploratory behavior. If using video, scoring can be done later by a blinded observer.
-
Data Analysis: Plot the mean number of head twitches against the drug dose. Analyze data using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects and compare the potency of the compounds.[2]
Protocol 3: Pharmacokinetic Analysis in Rodents via LC-MS/MS
This protocol allows for the direct measurement of psilocin concentrations in plasma over time, enabling the determination of key pharmacokinetic parameters.
Materials:
-
Male C57BL/6J mice.
-
Test compounds (4-AcO-DMT Fumarate, Psilocybin).
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Methodology:
-
Drug Administration: Administer equimolar doses of 4-AcO-DMT or psilocybin via IP injection.[6]
-
Sample Collection: At predefined time points (e.g., 15, 30, 60, and 240 minutes post-injection), collect blood samples from separate cohorts of mice.[3]
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Preparation for LC-MS/MS: Perform a protein precipitation step by adding a solvent like acetonitrile (B52724) to the plasma samples. Centrifuge to pellet the precipitated proteins and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system. Use a validated method with appropriate chromatographic separation and mass spectrometric detection parameters for psilocin.
-
Data Analysis: Quantify the concentration of psilocin in each sample against a standard curve. Plot the mean plasma concentration versus time for each compound. Use pharmacokinetic modeling software to calculate parameters such as half-life (t½), Cmax, Tmax, and the area under the curve (AUC).[6]
Key Signaling Pathways
The psychedelic effects of psilocin are primarily initiated by its binding to the 5-HT2A receptor. This receptor is Gq-protein coupled. Recent research indicates that the psychedelic potential of 5-HT2A agonists is predicted by their efficacy in activating the Gq signaling pathway, rather than the β-arrestin pathway.[18] Non-psychedelic 5-HT2A agonists like lisuride (B125695) show low efficacy in this pathway.[14]
Conclusion and Recommendations
4-AcO-DMT serves as a scientifically sound and practical alternative to psilocybin for preclinical research. It reliably metabolizes to psilocin and produces the expected 5-HT2A-mediated behavioral effects in animal models.[1][6][19] Researchers should note that while it is a robust psilocin prodrug, it results in modestly lower peripheral psilocin exposure compared to an equimolar dose of psilocybin.[6] Therefore, dose adjustments and direct pharmacokinetic comparisons are recommended when aiming to replicate studies originally conducted with psilocybin. The use of 4-AcO-DMT can significantly lower the administrative and financial barriers to entry for mechanistic psychedelic research, accelerating our understanding of psilocin's therapeutic potential.
References
- 1. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 2. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. recovered.org [recovered.org]
- 5. What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog [acslab.com]
- 6. Frontiers | In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin [frontiersin.org]
- 7. Psilocybin - Wikipedia [en.wikipedia.org]
- 8. ovid.com [ovid.com]
- 9. Psilocybin Metabolism: How Psilocin Affects the Brain [miraculix-lab.de]
- 10. Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ricardinis.pt [ricardinis.pt]
- 12. Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 18. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. caam.tech [caam.tech]
Application Notes and Protocols for the Preparation of 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), also known as O-acetylpsilocin or psilacetin, is a synthetic tryptamine (B22526) and a structural analog of psilocybin.[1][2] It is considered a prodrug of psilocin, the primary psychoactive metabolite of psilocybin, as it is readily deacetylated in the body.[1][3][4][5] Due to its close structural and pharmacological relationship to psilocybin and psilocin, 4-AcO-DMT is a compound of significant interest in psychedelic research.[5] Its effects are primarily mediated through the activation of serotonin (B10506) receptors, particularly the 5-HT2A receptor.[1][2][3] These application notes provide detailed protocols for the preparation of 4-AcO-DMT solutions for use in in vitro cell culture experiments, ensuring reproducibility and accuracy in research settings.
Chemical and Physical Properties
4-AcO-DMT is more resistant to oxidation under basic conditions than its active metabolite, psilocin.[1] It is commonly available as a fumarate (B1241708) or hydrochloride salt, which can affect its solubility and molecular weight.[6][7]
Table 1: Properties of 4-AcO-DMT Salts
| Property | 4-AcO-DMT Fumarate | 4-AcO-DMT Hydrochloride |
| Synonyms | O-Acetylpsilocin, Psilacetin | O-Acetylpsilocin, Psilacetin |
| Molecular Formula | C₁₄H₁₈N₂O₂ • C₄H₄O₄ | C₁₄H₁₈N₂O₂ • HCl |
| Formula Weight | 362.4 g/mol | 282.8 g/mol |
| Appearance | Crystalline solid | Solution in acetonitrile (B52724) (as per supplier) |
| Storage | -20°C | -20°C |
| Stability | ≥ 4 years | ≥ 3 years |
Table 2: Solubility Data of 4-AcO-DMT Salts
| Solvent | 4-AcO-DMT Fumarate Solubility[7] | 4-AcO-DMT Hydrochloride Solubility[6] |
| DMF | 30 mg/mL | 30 mg/mL |
| DMSO | 15 mg/mL | 10 mg/mL |
| Ethanol | Not specified | 20 mg/mL |
| PBS (pH 7.2) | 10 mg/mL | 10 mg/mL |
Mechanism of Action: Prodrug Conversion and Receptor Activation
In biological systems, 4-AcO-DMT is deacetylated by esterase enzymes to form psilocin (4-HO-DMT).[1] Psilocin is a non-selective serotonin receptor agonist with a high affinity for the 5-HT2A receptor.[1][8] The activation of the 5-HT2A receptor is believed to mediate the primary psychedelic effects of these compounds.[1][2] In vitro studies have shown that O-acetylation reduces the potency at the 5-HT2A receptor by about 10- to 20-fold compared to the hydroxylated form (psilocin), supporting its role as a prodrug that requires conversion to become fully active.[2][4][9]
Figure 1. Conversion of 4-AcO-DMT to psilocin and subsequent 5-HT2A receptor activation.
Experimental Protocols
Materials and Reagents
-
4-Acetoxy-N,N-dimethyltryptamine (fumarate or hydrochloride salt)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell line of interest (e.g., neuronal cells, fibroblasts, or recombinant cells expressing serotonin receptors)
Protocol 1: Preparation of 4-AcO-DMT Stock Solution (10 mM in DMSO)
This protocol is for preparing a high-concentration stock solution that can be stored for long periods and diluted to various working concentrations. DMSO is recommended as the solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media.[10][11]
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle 4-AcO-DMT powder in a chemical fume hood.
-
Calculate Required Mass:
-
For 4-AcO-DMT fumarate (MW: 362.4 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * 362.4 g/mol * (1 mg / 1000 µg) * (1 L / 1000 mL) = 3.624 mg for 1 mL of 10 mM stock.
-
For 4-AcO-DMT hydrochloride (MW: 282.8 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * 282.8 g/mol * (1 mg / 1000 µg) * (1 L / 1000 mL) = 2.828 mg for 1 mL of 10 mM stock.
-
-
Dissolution:
-
Weigh the calculated amount of 4-AcO-DMT salt and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of sterile, cell culture-grade DMSO (e.g., 1 mL).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
-
Storage:
Protocol 2: Preparation of Working Solutions and Cell Treatment
Working solutions are prepared by diluting the stock solution directly into the cell culture medium immediately before use. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but sensitive or primary cells may require lower concentrations (<0.1%).[11] A vehicle control (medium with the same final DMSO concentration) must always be included in experiments.
-
Determine Final Concentration: Decide on the final concentrations of 4-AcO-DMT required for your experiment. Based on studies with the active metabolite psilocin, a range of 1 nM to 100 µM could be explored.[2][12]
-
Serial Dilution (Example for a 10 µM final concentration):
-
To achieve a final concentration of 10 µM in a final well volume of 1 mL, you will need to add 1 µL of the 10 mM stock solution.
-
This results in a final DMSO concentration of 0.1% (1 µL DMSO in 1000 µL total volume), which is well-tolerated by most cell lines.[11]
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere or reach the desired growth phase.
-
Prepare the working solutions by diluting the 10 mM stock solution into fresh, pre-warmed complete culture medium. For example, to treat cells in a 6-well plate with 2 mL of medium per well, add 2 µL of the 10 mM stock to each well for a final concentration of 10 µM.
-
Prepare a vehicle control by adding the same volume of DMSO to the medium (e.g., 2 µL of DMSO per 2 mL of medium).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of 4-AcO-DMT or the vehicle control.
-
Incubate the cells for the desired time period before performing downstream analysis.
-
Experimental Workflow and Visualization
The overall workflow for preparing and using 4-AcO-DMT solutions in cell culture involves several key stages, from initial calculations to final data analysis.
Figure 2. General experimental workflow for cell culture studies with 4-AcO-DMT.
Troubleshooting
-
Precipitation in Media: If the compound precipitates upon dilution into aqueous culture media, the solubility limit may have been exceeded. To mitigate this, try preparing an intermediate dilution in a co-solvent or decreasing the final concentration. Sonication can also help dissolve compounds.[11]
-
Cell Toxicity: If significant cell death is observed, it may be due to the compound itself or the solvent (DMSO). Perform a dose-response curve for both 4-AcO-DMT and DMSO alone to determine the cytotoxic concentrations for your specific cell line. Ensure the final DMSO concentration is kept constant and as low as possible across all conditions.[11][13]
-
Variability in Results: Ensure the stock solution is homogenous before making dilutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Inconsistent cell passage numbers or confluency can also lead to variability.
References
- 1. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 2. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychedelicreview.com [psychedelicreview.com]
- 4. researchgate.net [researchgate.net]
- 5. recovered.org [recovered.org]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Psilocin - Wikipedia [en.wikipedia.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. sciencealert.com [sciencealert.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Head-Twitch Response Assay with 4-Acetoxy-DMT
For Researchers, Scientists, and Drug Development Professionals
Introduction
The head-twitch response (HTR) in rodents is a rapid, involuntary rotational head movement that serves as a reliable behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans.[1][2] This response is primarily mediated by the activation of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2][3] 4-acetoxy-N,N-dimethyltryptamine (4-acetoxy-DMT), a synthetic tryptamine (B22526) and a prodrug of psilocin, is known to induce the head-twitch response in rodents, indicating its potential psychedelic effects.[1] This document provides a comprehensive protocol for conducting the HTR assay with 4-acetoxy-DMT, including detailed methodologies, quantitative data presentation, and a visualization of the underlying signaling pathway and experimental workflow.
Data Presentation
The following table summarizes the in vivo potency of 4-acetoxy-DMT and its parent compound, psilocin (4-hydroxy-DMT), in inducing the head-twitch response in C57BL/6J mice. The median effective dose (ED50) is a measure of the dose required to elicit a response in 50% of the tested population.
| Compound | Common Name | ED50 (mg/kg) | ED50 (µmol/kg) |
| 4-hydroxy-N,N-dimethyltryptamine | Psilocin | 0.17 | 0.81 |
| 4-acetoxy-N,N-dimethyltryptamine | 4-AcO-DMT | Not Reported | Not Reported |
Note: While a specific ED50 value for 4-acetoxy-DMT was not found in the provided search results, it is established that O-acetylation has little effect on HTR potency in vivo, suggesting it acts as a prodrug and is deacetylated to psilocin. Therefore, the potency is expected to be similar to that of psilocin.[4]
Experimental Protocols
This section outlines a detailed methodology for the head-twitch response assay using a magnetometer-based system for automated and objective quantification.
1. Animals:
-
Species: Male C57BL/6J mice are commonly used for this assay.
-
Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Mice should be allowed to acclimate to the housing facility for at least one week prior to any experimental procedures.
2. Surgical Preparation (Magnet Implantation):
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Magnet Attachment: Make a small incision in the scalp to expose the skull. Secure a small neodymium magnet to the dorsal surface of the cranium using dental cement.
-
Recovery: Allow the animals a recovery period of at least one to two weeks post-surgery before behavioral testing.
3. Apparatus:
-
A magnetometer system is the preferred apparatus for objective and automated HTR measurement. This system comprises:
-
A magnetometer coil large enough to house a standard mouse cage.
-
An amplifier to enhance the signal generated by the magnet's movement.
-
A digitizer to convert the analog signal to a digital format.
-
A computer with software for data acquisition and analysis.
-
-
Alternatively, the HTR can be manually counted by trained observers or by analyzing video recordings.
4. Experimental Procedure:
-
Habituation: On the day of the experiment, place each mouse individually into a clean glass cylinder or observation chamber within the magnetometer coil. Allow for a 30-minute habituation period before drug administration.
-
Drug Preparation: Dissolve 4-acetoxy-DMT in a suitable vehicle, such as sterile saline (0.9% NaCl). Prepare a range of doses to establish a dose-response curve.
-
Drug Administration: Administer the prepared 4-acetoxy-DMT solution or vehicle control to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The volume of injection should be consistent across all animals (e.g., 5-10 µL/g of body weight).
-
Data Recording: Immediately after injection, begin recording the head-twitch responses for a predetermined period, typically 30 to 60 minutes. The movement of the head-mounted magnet will induce a voltage change in the coil, which is recorded by the software.
5. Data Analysis:
-
Filtering: The raw data from the magnetometer is typically filtered to remove noise and isolate the characteristic frequency of head twitches (e.g., a band-pass filter of 40-200 Hz).
-
HTR Identification: Head twitches are identified based on their specific waveform characteristics, which include:
-
A sinusoidal wavelet pattern.
-
A frequency of ≥ 40 Hz.
-
A duration of less than 0.15 seconds.
-
An amplitude that significantly exceeds the background noise.
-
-
Quantification: The total number of head twitches is quantified for each animal over the recording period.
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare the effects of different doses of 4-acetoxy-DMT to the vehicle control. Calculate the ED50 value by performing a non-linear regression analysis on the dose-response data.
Visualizations
Signaling Pathway
The head-twitch response induced by 4-acetoxy-DMT (following its conversion to psilocin) is mediated by the activation of the 5-HT2A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR). The binding of psilocin to the 5-HT2A receptor initiates a downstream signaling cascade.
Caption: 5-HT2A Receptor Gq Signaling Pathway
Experimental Workflow
The following diagram illustrates the logical flow of the head-twitch response assay from animal preparation to data analysis.
Caption: Head-Twitch Response Experimental Workflow
References
- 1. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 4-Acetoxy-DMT for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of 4-acetoxy-N,N-dimethyltryptamine (4-acetoxy-DMT, psilacetin) with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) for use in positron emission tomography (PET) imaging studies. The protocols are designed to be a comprehensive resource, offering methodologies for radiosynthesis, in vitro characterization, and in vivo imaging.
Introduction
4-Acetoxy-DMT is a synthetic tryptamine (B22526) and a prodrug of psilocin (4-hydroxy-DMT), the primary psychoactive metabolite of psilocybin.[1][2][3] Like psilocybin, 4-acetoxy-DMT is rapidly deacetylated in vivo to psilocin, which then exerts its effects primarily as a serotonin (B10506) 2A (5-HT₂ₐ) receptor agonist.[1][4] The development of radiolabeled 4-acetoxy-DMT provides a valuable tool for non-invasive in vivo imaging, enabling the study of its pharmacokinetics, biodistribution, and target engagement in the brain. Such studies are crucial for understanding its therapeutic potential and mechanism of action.[5]
Data Presentation
The following tables summarize key quantitative data relevant to the application of radiolabeled 4-acetoxy-DMT in imaging studies.
Table 1: Receptor Binding Affinities (Ki, nM) of 4-Acetoxy-DMT and Psilocin
| Receptor | 4-Acetoxy-DMT | Psilocin (4-hydroxy-DMT) | Reference |
| 5-HT₂ₐ | 93 nM | 79 nM | [6] |
| 5-HT₁ₐ | - | - | [5][7] |
| 5-HT₂C | 234 nM (for DMT) | - | [6] |
| 5-HT₁D | >10,000 nM | - | [8] |
| 5-HT₂B | >10,000 nM | - | [8] |
| DAT | >10,000 nM | - | [8] |
| SERT | >10,000 nM | - | [8] |
Table 2: In Vivo Pharmacokinetic Parameters of Psilocin in Rodents
| Parameter | Value | Species | Route of Administration | Reference |
| Plasma Half-life (t½) | 117.3 ± 40.3 min | Rat | Oral (extract) | [1] |
| Time to Maximum Concentration (Tₘₐₓ) | 90 ± 2.1 min | Rat | Oral (extract) | [1] |
| Maximum Concentration (Cₘₐₓ) | 0.43 ± 0.12 µg/mL | Rat | Oral (extract) | [1] |
Note: This data is for psilocin, the active metabolite. Pharmacokinetic data for radiolabeled 4-acetoxy-DMT is not yet available and would be a primary goal of the imaging studies described herein.
Experimental Protocols
Protocol 1: Radiosynthesis of [¹¹C]4-Acetoxy-DMT
This protocol describes the synthesis of [¹¹C]4-acetoxy-DMT via O-acetylation of the precursor psilocin (4-hydroxy-DMT) using [¹¹C]acetyl chloride.
Materials and Reagents:
-
Psilocin (4-hydroxy-N,N-dimethyltryptamine)
-
[¹¹C]Carbon dioxide ([¹¹C]CO₂) produced from a cyclotron
-
Methylmagnesium bromide (CH₃MgBr)
-
Thionyl chloride (SOCl₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous acetonitrile (B52724)
-
Triethylamine (B128534) (TEA)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative C18 column
-
Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)
-
Sterile water for injection, USP
-
Sterile 0.9% sodium chloride for injection, USP
-
Ethanol (B145695), USP
Procedure:
-
Production of [¹¹C]CO₂: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.
-
Synthesis of [¹¹C]Acetyl Chloride:
-
Trap the [¹¹C]CO₂ in a solution of methylmagnesium bromide in anhydrous THF at 0°C to form [¹¹C]acetic acid.
-
Evaporate the THF under a stream of nitrogen.
-
React the resulting [¹¹C]acetate with thionyl chloride at 80°C to produce [¹¹C]acetyl chloride.
-
Distill the volatile [¹¹C]acetyl chloride and trap it in anhydrous acetonitrile at -10°C.
-
-
Radiolabeling Reaction:
-
To a solution of psilocin (1-2 mg) and triethylamine (5 µL) in anhydrous acetonitrile (200 µL), add the trapped [¹¹C]acetyl chloride solution.
-
Heat the reaction mixture at 80°C for 5 minutes.
-
-
Purification:
-
Quench the reaction with water (500 µL).
-
Inject the crude reaction mixture onto a semi-preparative HPLC system (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid).
-
Collect the fraction corresponding to [¹¹C]4-acetoxy-DMT.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Pass the diluted solution through a C18 SPE cartridge to trap the product.
-
Wash the cartridge with sterile water to remove residual solvents.
-
Elute the [¹¹C]4-acetoxy-DMT from the cartridge with a small volume of ethanol, USP.
-
Dilute the final product with sterile saline for injection to achieve the desired radioactive concentration and an ethanol concentration of less than 10%.
-
-
Quality Control:
-
Determine radiochemical purity and identity by analytical HPLC.
-
Measure the specific activity.
-
Perform a sterile filter test.
-
Test for bacterial endotoxins.
-
Protocol 2: In Vitro Autoradiography with [¹¹C]4-Acetoxy-DMT
This protocol outlines the use of [¹¹C]4-acetoxy-DMT for in vitro autoradiography to visualize the distribution of binding sites in brain tissue sections.
Materials and Reagents:
-
Frozen brain tissue sections (e.g., rodent or primate) known to express 5-HT₂ₐ receptors.
-
[¹¹C]4-acetoxy-DMT (formulated as described in Protocol 1).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding solution (incubation buffer containing a high concentration of a known 5-HT₂ₐ ligand, e.g., ketanserin (B1673593) or unlabeled psilocin).
-
Phosphor imaging plates or autoradiography film.
Procedure:
-
Tissue Preparation: Mount frozen brain sections onto microscope slides and allow them to thaw to room temperature.
-
Pre-incubation: Pre-incubate the slides in incubation buffer for 15 minutes at room temperature to rehydrate the tissue.
-
Incubation:
-
For total binding, incubate slides in incubation buffer containing [¹¹C]4-acetoxy-DMT (e.g., 1-5 nM) for 60 minutes at room temperature.
-
For non-specific binding, incubate adjacent sections in the non-specific binding solution containing [¹¹C]4-acetoxy-DMT.
-
-
Washing: Wash the slides in ice-cold wash buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.
-
Drying: Quickly rinse the slides in ice-cold deionized water and dry them under a stream of cool air.
-
Exposure: Expose the dried slides to a phosphor imaging plate or autoradiography film for an appropriate duration (typically several half-lives of ¹¹C).
-
Imaging and Analysis: Scan the imaging plates or develop the film. Quantify the binding density in different brain regions of interest and calculate specific binding by subtracting the non-specific binding from the total binding.
Protocol 3: In Vivo PET Imaging and Biodistribution Study in Rodents
This protocol describes a typical in vivo PET imaging and biodistribution study in rodents using [¹¹C]4-acetoxy-DMT.
Materials and Reagents:
-
[¹¹C]4-acetoxy-DMT (formulated for injection).
-
Anesthetized rodents (e.g., rats or mice).
-
PET scanner.
-
Gamma counter.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Animal Preparation: Anesthetize the rodent and place it on the scanner bed. Insert a tail-vein catheter for radiotracer injection.
-
PET Scan Acquisition:
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of [¹¹C]4-acetoxy-DMT (e.g., 5-10 MBq) via the tail-vein catheter.
-
Acquire dynamic PET data for 60-90 minutes.
-
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Draw regions of interest (ROIs) on various brain regions and other organs to generate time-activity curves (TACs).
-
Biodistribution Study:
-
At a predetermined time point post-injection (e.g., 30 or 60 minutes), euthanize the animal.
-
Dissect major organs and tissues (brain, heart, lungs, liver, kidneys, spleen, muscle, bone, blood).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Receptor Occupancy Study (optional):
-
Perform a baseline PET scan as described above.
-
Administer a non-radioactive blocking agent (e.g., a 5-HT₂ₐ antagonist or a high dose of unlabeled 4-acetoxy-DMT).
-
After an appropriate pre-treatment time, perform a second PET scan with [¹¹C]4-acetoxy-DMT.
-
Calculate receptor occupancy by comparing the binding potential in the baseline and blocked scans.
-
Visualizations
Caption: Signaling pathway of 4-acetoxy-DMT's active metabolite, psilocin.
Caption: Experimental workflow for radiolabeled 4-acetoxy-DMT studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Seeking the Psilocybiome: Psychedelics meet the microbiota-gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. controversiasbarcelona.com [controversiasbarcelona.com]
- 6. Human Cortical Serotonin 2A Receptor Occupancy by Psilocybin Measured Using [11C]MDL 100,907 Dynamic PET and a Resting-State fMRI-Based Brain Parcellation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Human Cortical Serotonin 2A Receptor Occupancy by Psilocybin Measured Using [11C]MDL 100,907 Dynamic PET and a Resting-State fMRI-Based Brain Parcellation [frontiersin.org]
Administration Routes for 4-Acetoxy-DMT in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) in animal models, with a focus on rodent studies. This document includes a summary of pharmacokinetic data, detailed experimental protocols for various administration routes, and visualizations to aid in experimental design and interpretation.
Introduction
4-Acetoxy-N,N-dimethyltryptamine, also known as psilacetin or O-acetylpsilocin, is a synthetic tryptamine (B22526) psychedelic. It is structurally related to psilocin and psilocybin. In vivo, 4-AcO-DMT is a prodrug for psilocin, meaning it is readily deacetylated by esterase enzymes to form the pharmacologically active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine).[1] Psilocin is a potent agonist at serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is believed to mediate its psychedelic effects.[1] The use of 4-AcO-DMT in preclinical research offers an alternative to psilocybin for studying the effects of psilocin, as it is a non-scheduled compound in some jurisdictions and may have different pharmacokinetic properties.[2][3]
This document outlines the common administration routes for 4-AcO-DMT in animal models and provides protocols to guide researchers in their study design.
Data Presentation: Pharmacokinetics of 4-AcO-DMT and its Metabolite, Psilocin
The following table summarizes the available pharmacokinetic data for 4-AcO-DMT and its active metabolite, psilocin, following various administration routes in animal models. It is important to note that the majority of published research has focused on the intraperitoneal route. Data for other routes are limited.
| Administration Route | Animal Model | Dose (4-AcO-DMT) | Key Pharmacokinetic Parameters | Reference |
| Intraperitoneal (IP) | C57BL/6J Mice | 1 - 3 mg/kg | For 4-AcO-DMT: - Half-life (t½): 14.7 minutes (two-phase elimination) For Psilocin (metabolite): - Significant increase in serum concentration at 15 minutes post-injection. - Half-life (t½): Approximately 30 minutes. - Psilocin concentrations are 75-90% of those from an equimolar dose of psilocybin at 15 minutes post-injection. - Overall psilocin exposure is approximately 70% of that from an equimolar dose of psilocybin. | [1][3][4] |
| Oral (gavage) | Rat/Mouse | Not Reported | - 4-AcO-DMT is known to be orally active.[1] - Specific pharmacokinetic data from animal studies are not readily available in the reviewed literature. Onset in humans is reported to be 20-40 minutes.[5] | |
| Intravenous (IV) | Rat/Mouse | Not Reported | - No specific pharmacokinetic data for 4-AcO-DMT are available in the reviewed literature. - This route is expected to provide 100% bioavailability and the most rapid onset of action. | |
| Subcutaneous (SC) | Rat/Mouse | Not Reported | - No specific pharmacokinetic data for 4-AcO-DMT are available in the reviewed literature. - This route generally results in slower absorption and a more prolonged effect compared to IV or IP administration. | |
| Intranasal (IN) | Rat/Mouse | Not Reported | - No specific pharmacokinetic data for 4-AcO-DMT are available in the reviewed literature. - This route can allow for rapid absorption and direct brain delivery, bypassing first-pass metabolism. |
Experimental Protocols
The following are detailed methodologies for the administration of 4-AcO-DMT in rodent models.
Protocol 1: Intraperitoneal (IP) Injection
This is the most commonly reported route of administration for 4-AcO-DMT in rodent studies.[2][3][6]
Materials:
-
4-acetoxy-DMT (fumarate or hydrochloride salt)
-
Sterile saline solution (0.9% NaCl) or deionized water
-
Vortex mixer
-
pH meter and solutions for pH adjustment (e.g., dilute HCl or NaOH) if necessary
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of 4-AcO-DMT based on the desired dose (e.g., 1-3 mg/kg for mice) and the number and weight of the animals.
-
Dissolve the 4-AcO-DMT in sterile saline or deionized water.[2][6] The fumarate (B1241708) salt is generally water-soluble.
-
Use a vortex mixer to ensure the compound is fully dissolved.
-
Check the pH of the solution. If it is not close to neutral (pH ~7.0), adjust it accordingly to prevent irritation at the injection site.
-
Sterile filter the solution if it is not prepared from sterile components.
-
-
Animal Preparation and Injection:
-
Weigh the animal immediately before injection to ensure accurate dosing.
-
Restrain the animal securely. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person technique may be preferred.
-
Position the animal on its back with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the dosing solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Oral Gavage (Adapted for Rodents)
While specific studies detailing the oral pharmacokinetics of 4-AcO-DMT in animals are scarce, its oral activity is established.[1] The following is a general protocol for oral gavage in rats, which can be adapted for mice with appropriate adjustments in gavage needle size and volume.
Materials:
-
4-acetoxy-DMT
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Vortex mixer or sonicator
-
Animal gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1-3 mL)
-
Animal scale
-
PPE
Procedure:
-
Preparation of Dosing Suspension/Solution:
-
Prepare the dosing solution or suspension as described in Protocol 1. For oral administration, a suspension in a vehicle like 0.5% methylcellulose (B11928114) may be used to improve stability and ease of administration.
-
Ensure the solution/suspension is homogenous.
-
-
Animal Preparation and Administration:
-
Weigh the animal.
-
Select the appropriate size gavage needle. The length should be pre-measured from the tip of the animal's nose to the last rib to ensure it reaches the stomach.
-
Restrain the animal firmly in an upright position, holding the head and neck to keep the esophagus straight.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle.
-
Once the needle is in the correct position, administer the dosing solution/suspension.
-
Withdraw the needle smoothly and return the animal to its cage.
-
Observe the animal for any signs of distress or regurgitation.
-
Protocol 3: General Considerations for Other Routes (IV, SC, IN)
Detailed protocols for intravenous, subcutaneous, and intranasal administration of 4-AcO-DMT are not well-documented in the scientific literature. Researchers wishing to use these routes should adapt standard procedures and conduct pilot studies to determine appropriate vehicles, dosages, and potential adverse effects.
-
Intravenous (IV) Injection: Typically administered via the tail vein in rodents. This requires proper restraint and technique to ensure the substance is delivered into the bloodstream. The vehicle must be a sterile, isotonic solution. This route will provide the most rapid onset and highest bioavailability.
-
Subcutaneous (SC) Injection: Involves injecting the substance into the space between the skin and the underlying muscle, usually in the scruff of the neck or the flank. This route provides a slower absorption rate compared to IV or IP.
-
Intranasal (IN) Administration: A non-invasive route that can provide rapid absorption and direct access to the central nervous system. The substance is administered in small volumes into the nasal cavity using a micropipette. The formulation should be non-irritating to the nasal mucosa.
Visualizations
Signaling and Metabolic Pathway
Caption: Metabolic conversion of 4-AcO-DMT to psilocin and its downstream signaling.
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical experimental workflow for a pharmacokinetic study of 4-AcO-DMT.
Comparison of Administration Routes
Caption: Logical comparison of key features of different administration routes.
References
Troubleshooting & Optimization
Technical Support Center: 4-Acetoxy-DMT Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues encountered during experiments with 4-acetoxy-DMT hydrochloride (4-AcO-DMT HCl).
Frequently Asked Questions (FAQs)
Q1: What is 4-acetoxy-DMT and how does it relate to psilocin?
4-acetoxy-DMT, also known as O-acetylpsilocin or psilacetin, is a synthetic tryptamine (B22526) and a prodrug of psilocin.[1][2] This means that it is converted into psilocin, the pharmacologically active compound, within the body through metabolic processes.[1][2] Structurally, it is the acetate (B1210297) ester of psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT).[1]
Q2: What are the primary degradation pathways for 4-acetoxy-DMT?
The primary degradation pathway for 4-acetoxy-DMT is hydrolysis of the acetate ester group to yield psilocin (4-HO-DMT). This hydrolysis can be initiated by enzymatic action in vivo or by exposure to acidic or basic conditions in vitro.[1][3] Under unfavorable storage conditions, 4-acetoxy-DMT may also degrade into a brown or black tar-like substance, which is hypothesized to be a result of polymerization, though this is not expected to affect the substance's potency.[1]
Q3: My 4-acetoxy-DMT HCl sample has changed color to a brownish hue. Is it still usable?
The appearance of a brown color suggests the formation of degradation products, likely through polymerization.[1] While some anecdotal reports suggest this may not significantly impact potency, for rigorous scientific experiments, it is crucial to use a pure, un-degraded compound. The color change indicates potential impurities that could confound experimental results. It is recommended to use fresh, properly stored material for all experiments.
Q4: What are the recommended storage conditions for 4-acetoxy-DMT HCl?
To minimize degradation, 4-acetoxy-DMT HCl should be stored in a cool, dark, and dry place. For long-term storage, keeping the compound at -20°C is recommended.[4][5] Exposure to light, heat, and moisture should be avoided to prevent hydrolysis and other degradation pathways.
Q5: How does the activity of 4-acetoxy-DMT compare to psilocybin?
Both 4-acetoxy-DMT and psilocybin are prodrugs of psilocin.[1] However, they differ in the group that is cleaved off to release the active psilocin molecule (an acetyl group for 4-acetoxy-DMT and a phosphoryl group for psilocybin). This can lead to subtle differences in the onset and duration of effects. Some studies suggest that 4-acetoxy-DMT may have a slightly faster onset of action.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of 4-acetoxy-DMT HCl stock solution. | Prepare fresh stock solutions for each experiment. Store stock solutions in a refrigerator or freezer and protect from light. Consider conducting a stability study of the compound in your chosen solvent system. |
| Inaccurate weighing of the compound. | Use a calibrated analytical balance and ensure proper weighing technique. | |
| Variability in experimental conditions. | Standardize all experimental parameters, including temperature, pH, and incubation times. | |
| Low potency or unexpected pharmacological effects | Hydrolysis of 4-acetoxy-DMT to psilocin in the experimental medium prior to administration. | Check the pH of your vehicle solution. Acidic or basic conditions can accelerate hydrolysis. Use a neutral, buffered solution if possible. |
| Presence of impurities in the starting material. | Verify the purity of your 4-acetoxy-DMT HCl using an appropriate analytical method (e.g., HPLC, LC-MS). | |
| Appearance of unknown peaks in analytical chromatograms | Formation of degradation products during sample preparation or analysis. | Investigate the effect of sample preparation steps on the stability of the compound. For GC-MS analysis, be aware that basic conditions during sample preparation can cause hydrolysis to psilocin. |
| Contamination from solvents or labware. | Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify potential contaminants. | |
| Precipitation of the compound in solution | Poor solubility in the chosen solvent. | Consult solubility data for 4-acetoxy-DMT HCl.[4][5] Consider using a different solvent or a co-solvent system. Gentle heating or sonication may aid dissolution, but be mindful of potential degradation. |
Quantitative Data Summary
Limited quantitative data on the degradation of 4-acetoxy-DMT is available in the public domain. The following table summarizes available information on the stability of related tryptamines.
| Compound | Condition | Observation | Reference |
| Psilocybin and analogs in Psilocybe cubensis biomass | Fresh mushrooms stored at -80°C | Highest degradation of tryptamines observed. | [6] |
| Psilocybin and analogs in Psilocybe cubensis biomass | Dried biomass stored in the dark at room temperature | Lowest decay of tryptamines observed. | [6] |
| Psilocin Esters | Simulated stomach acid (0.1 M HCl) | Most synthesized esters (except one) were stable. | [7] |
| Psilocin Esters | 1 M HCl and 1 M NaHCO3 | Several esters, including psilocybin, demonstrated stability. | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of 4-Acetoxy-DMT HCl
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of 4-acetoxy-DMT HCl under various stress conditions.
Objective: To generate degradation products of 4-acetoxy-DMT HCl and develop a stability-indicating analytical method.
Materials:
-
4-acetoxy-DMT HCl
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (B129727) or other suitable organic solvent
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 4-acetoxy-DMT HCl in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the mixture at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid 4-acetoxy-DMT HCl in a vial and expose it to elevated temperature (e.g., 80°C) for a defined period.
-
At each time point, dissolve a portion of the solid in the solvent and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of 4-acetoxy-DMT HCl to light in a photostability chamber according to ICH guidelines.
-
Simultaneously, keep a control sample in the dark.
-
At defined time points, withdraw samples from both the exposed and control solutions and analyze.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
Visualizations
Caption: Primary degradation and metabolic pathways of 4-acetoxy-DMT.
Caption: General experimental workflow for 4-acetoxy-DMT research.
Caption: Simplified 5-HT2A receptor signaling pathway activated by psilocin.
References
- 1. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 2. What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog [acslab.com]
- 3. m.youtube.com [m.youtube.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of 4-Acetoxy-DMT in Aqueous Solutions: A Technical Guide
For Immediate Release
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-acetoxy-N,N-dimethyltryptamine (4-acetoxy-DMT) and encountering solubility challenges in aqueous solutions. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure the successful preparation and use of this compound in a research setting.
Understanding 4-Acetoxy-DMT Solubility
4-Acetoxy-DMT, a prodrug of psilocin, is available in various forms, with its salt forms—primarily fumarate (B1241708) and hydrochloride—exhibiting significantly greater aqueous solubility than the freebase. The solubility is influenced by several factors including pH, temperature, and the presence of co-solvents.
Quantitative Solubility Data
The following table summarizes the known solubility of 4-acetoxy-DMT salts in various solvents, providing a baseline for solution preparation.
| Compound Form | Solvent | Solubility | Reference |
| 4-acetoxy DMT (fumarate) | PBS (pH 7.2) | 10 mg/mL | [1] |
| 4-acetoxy DMT (fumarate) | DMF | 30 mg/mL | [1] |
| 4-acetoxy DMT (fumarate) | DMSO | 15 mg/mL | [1] |
| 4-acetoxy DMT (hydrochloride) | PBS (pH 7.2) | 10 mg/mL | [2] |
| 4-acetoxy DMT (hydrochloride) | DMF | 30 mg/mL | [2] |
| 4-acetoxy DMT (hydrochloride) | DMSO | 10 mg/mL | [2] |
| 4-acetoxy DMT (hydrochloride) | Ethanol (B145695) | 20 mg/mL | [2] |
Experimental Protocols
Protocol for Preparing an Aqueous Solution of 4-Acetoxy-DMT Fumarate
This protocol outlines the steps for preparing a 10 mg/mL stock solution in Phosphate-Buffered Saline (PBS) at pH 7.2.
Materials:
-
4-acetoxy-DMT fumarate powder
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes or vials
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of 4-acetoxy-DMT fumarate powder.
-
Initial Dispensing: Transfer the powder to a sterile conical tube or vial.
-
Solvent Addition: Add the calculated volume of PBS (pH 7.2) to achieve a final concentration of 10 mg/mL.
-
Dissolution:
-
Cap the tube/vial securely.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If necessary, use a magnetic stirrer at a low to moderate speed until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can aid dissolution, but prolonged exposure to heat should be avoided to minimize degradation.
-
-
Sterilization (Optional): For long-term storage or use in cell-based assays, sterile filter the solution using a 0.22 µm syringe filter into a new sterile container.
-
Storage: Store the solution in a tightly sealed, light-protected container at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable, but the solution should be used promptly.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and handling of 4-acetoxy-DMT aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-acetoxy-DMT not dissolving in water?
A1: The freebase form of 4-acetoxy-DMT has low water solubility. Ensure you are using a salt form, such as the fumarate or hydrochloride, which are significantly more soluble in aqueous solutions. If you are using a salt form and still face issues, consider the following:
-
pH: The pH of the solution can impact solubility. While the salt forms are generally soluble in neutral water, adjusting the pH to be slightly acidic may improve the dissolution of some tryptamine (B22526) salts.
-
Temperature: Gently warming the solution can increase the rate of dissolution. However, avoid excessive heat to prevent degradation.
-
Concentration: You may be attempting to prepare a solution that is above the saturation point of the compound in that specific solvent at that temperature.
Q2: My 4-acetoxy-DMT solution has changed color. Is it still usable?
A2: A color change, often to a brownish or blackish hue, can indicate degradation of the compound.[3] This is often due to hydrolysis of the acetoxy group to form psilocin, which is then susceptible to oxidation. While some anecdotal reports suggest this may not significantly affect potency, for rigorous scientific experiments, it is crucial to use a fresh, clear solution. The use of a discolored solution may introduce variability and compromise the integrity of your results.
Q3: How stable is 4-acetoxy-DMT in an aqueous solution?
A3: 4-acetoxy-DMT in aqueous solution is prone to hydrolysis, converting it to psilocin. The rate of this hydrolysis is influenced by pH and temperature. Alkaline conditions can accelerate this degradation. For experimental purposes, it is recommended to prepare fresh solutions. If storage is necessary, it should be for a short duration at low temperatures (-20°C or below) and protected from light.
Q4: Can I use co-solvents to improve the solubility of 4-acetoxy-DMT?
A4: Yes, for certain applications, water-miscible organic solvents like ethanol or propylene (B89431) glycol can be used to first dissolve the compound before diluting with an aqueous buffer. However, it is critical to ensure that the final concentration of the organic solvent is compatible with your experimental system (e.g., cell cultures, in vivo models) as it may have its own biological effects.
Troubleshooting Common Issues
Issue 1: Precipitation occurs after initial dissolution.
-
Possible Cause: The solution may be supersaturated, or there might have been a change in temperature or pH.
-
Solution:
-
Try preparing a more dilute solution.
-
Ensure the pH of the solution is stable.
-
Store the solution at a constant temperature. If refrigerated, allow the solution to come to room temperature before use to see if the precipitate redissolves.
-
Issue 2: Inconsistent results from experiments using the same stock solution.
-
Possible Cause: This could be due to the degradation of the 4-acetoxy-DMT in the solution over time.
-
Solution:
-
Prepare fresh solutions for each experiment.
-
If using a stored stock solution, perform an analytical check (e.g., HPLC) to confirm the concentration and purity before use.
-
Ensure proper storage conditions (frozen, protected from light) are maintained.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for preparing and storing 4-acetoxy-DMT aqueous solutions.
Caption: Troubleshooting logic for 4-acetoxy-DMT solubility issues.
Signaling Pathways and Degradation
4-Acetoxy-DMT is a prodrug that is readily hydrolyzed to psilocin, the pharmacologically active compound. This conversion is a critical step to consider in experimental design.
Caption: Primary degradation pathway of 4-acetoxy-DMT in aqueous solution.
References
Technical Support Center: O-Acetylpsilocin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of O-acetylpsilocin (psilacetin).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing O-acetylpsilocin?
A1: The most prevalent and well-documented method for synthesizing O-acetylpsilocin is through the acetylation of psilocin (4-hydroxy-N,N-dimethyltryptamine).[1] This is typically achieved using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride under either acidic or alkaline conditions.[1] An established method involves the catalytic O-debenzylation of 4-benzyloxy-N,N-dimethyltryptamine in the presence of acetic anhydride and sodium acetate, which yields the O-acetylpsilocin in a one-pot reaction.[2]
Q2: What are the primary advantages of synthesizing O-acetylpsilocin compared to psilocybin?
A2: O-acetylpsilocin is generally considered easier and more economical to synthesize than psilocybin.[1][3] The synthesis of psilocybin requires a more complex phosphorylation step, whereas O-acetylpsilocin synthesis involves a more straightforward acetylation.[1] This difference in synthetic complexity makes O-acetylpsilocin a more accessible compound for research purposes.[1] Additionally, the fumarate (B1241708) salt of O-acetylpsilocin offers enhanced stability compared to psilocin.[1]
Q3: Why is the fumarate salt of O-acetylpsilocin often prepared?
A3: O-acetylpsilocin in its freebase form can be unstable and prone to degradation.[1] Conversion to its fumarate salt significantly enhances its stability, making it easier to handle, store, and purify.[1] The fumarate salt readily crystallizes, which is a crucial step in the purification process to remove unreacted starting materials and byproducts.[4]
Q4: What are the common impurities and byproducts encountered in O-acetylpsilocin synthesis?
A4: Common impurities include unreacted psilocin, hydrolysis of the final product back to psilocin, and the formation of a brown to black tar-like substance, which is thought to be a polymerization product.[3][5][6] Depending on the reaction conditions, there is also a theoretical potential for the formation of N-acetylated or di-acetylated byproducts due to the presence of multiple reactive sites on the tryptamine (B22526) structure.[7]
Q5: How can the purity of synthesized O-acetylpsilocin be assessed?
A5: The purity of O-acetylpsilocin should be assessed using validated analytical techniques. High-performance liquid chromatography (HPLC) is a standard method for separating the main compound from impurities and quantifying their relative abundance.[1][6] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are also essential for confirming the identity and purity of the final product.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of O-acetylpsilocin.
Problem 1: Low Yield of O-acetylpsilocin
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the molar ratio of the acetylating agent (e.g., acetic anhydride) to the psilocin starting material is sufficient. A molar excess of the acetylating agent is typically used.[2]- Extend the reaction time or moderately increase the reaction temperature, while monitoring for byproduct formation. |
| Degradation of Product During Workup | - Avoid strongly basic conditions during the workup, as this can promote the hydrolysis of the acetyl group back to psilocin.[5]- Keep the temperature low during extraction and concentration steps. |
| Suboptimal Acetylating Agent | - Acetic anhydride is reported to provide higher yields compared to other acetylating agents in some contexts.[10] Consider its use if not already employed. |
| Poor Quality Starting Material | - Ensure the psilocin or protected psilocin starting material is pure and dry. Impurities can interfere with the reaction. |
Problem 2: Presence of Unreacted Psilocin in the Final Product
| Potential Cause | Recommended Solution |
| Insufficient Acetylating Agent | - Increase the molar equivalents of the acetylating agent relative to the psilocin starting material. |
| Short Reaction Time | - Increase the reaction time to allow for complete conversion of the starting material. Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC. |
| Hydrolysis During Workup or Purification | - Use mildly acidic or neutral conditions during aqueous extractions.[5]- If using chromatography, ensure the stationary phase (e.g., silica (B1680970) gel) is not overly acidic or basic, or consider using a neutral alumina. |
| Inefficient Purification | - Recrystallization of the fumarate salt is an effective method for separating O-acetylpsilocin from the more polar psilocin.[4]- If using column chromatography, optimize the solvent system to achieve better separation between the product and starting material. |
Problem 3: Formation of a Brown or Black Tar-like Substance (Polymerization)
| Potential Cause | Recommended Solution |
| Presence of Oxygen | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation and polymerization of the indole (B1671886) core. |
| High Reaction Temperature | - Maintain strict control over the reaction temperature. Avoid excessive heating, as this can promote polymerization.[11] |
| Strongly Acidic or Basic Conditions | - While the acetylation can be performed under acidic or basic conditions, extreme pH values may contribute to degradation.[3] Use of a milder base or careful control of acid concentration is recommended. |
| Prolonged Exposure to Unfavorable Conditions | - Minimize the time the product is in solution or exposed to air and light, especially before it is converted to a stable salt form.[3] |
Experimental Protocols
Synthesis of O-Acetylpsilocin Fumarate
This protocol is adapted from the method described by Nichols and Frescas (1999).[2][12]
Materials:
-
4-Benzyloxy-N,N-dimethyltryptamine
-
10% Palladium on charcoal (Pd/C)
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Benzene (or a suitable alternative solvent like toluene (B28343) or ethyl acetate, with appropriate reaction condition adjustments)
-
Hydrogen gas source
-
Fumaric acid
-
Ethanol
Procedure:
-
To a Parr hydrogenation bottle, add 10% Pd/C catalyst followed by anhydrous sodium acetate.
-
Add the solvent (e.g., Benzene), followed by acetic anhydride and the 4-benzyloxy-N,N-dimethyltryptamine starting material.
-
Seal the reaction vessel and shake under hydrogen pressure (e.g., 60 psig) for approximately 4 hours.
-
Upon reaction completion (monitored by TLC or HPLC), filter the reaction mixture through Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and add a solution of fumaric acid in ethanol.
-
The O-acetylpsilocin fumarate salt will precipitate. Cool the mixture to enhance precipitation.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of O-acetylpsilocin fumarate.
Caption: Troubleshooting decision tree for O-acetylpsilocin synthesis.
References
- 1. O-Acetylpsilocin Fumarate|Psilocin Prodrug|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 4. Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psilocin - The "real deal" or an extraction byproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. sciencemadness.org [sciencemadness.org]
Technical Support Center: Stabilizing 4-Acetoxy-DMT for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT, O-acetylpsilocin, psilacetin).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 4-acetoxy DMT?
A1: The primary factors that contribute to the degradation of 4-acetoxy DMT are exposure to oxygen, light, elevated temperatures, and moisture. The indole (B1671886) ring within the tryptamine (B22526) structure is susceptible to oxidation.
Q2: What is the main degradation product of 4-acetoxy DMT?
A2: The principal degradation pathway for 4-acetoxy DMT is the hydrolysis of the acetate (B1210297) ester group, which results in the formation of psilocin (4-hydroxy-N,N-dimethyltryptamine). Under certain unfavorable conditions, it can also degrade into a brown or black tar-like substance, which is hypothesized to be a result of polymerization[1][2].
Q3: Is there a difference in stability between the freebase and salt forms of 4-acetoxy DMT?
A3: Yes, salt forms of 4-acetoxy DMT, such as the fumarate (B1241708) salt, are generally more stable and crystalline than the freebase form. The salt form enhances the compound's stability, making it easier to handle and store for extended periods.
Q4: What are the ideal conditions for the long-term storage of solid 4-acetoxy DMT?
A4: For optimal long-term stability, solid 4-acetoxy DMT should be stored at or below -20°C in an airtight, amber glass vial to protect it from light and moisture. To prevent oxidation, it is highly recommended to displace the air in the container with an inert gas such as argon or nitrogen.
Q5: Can 4-acetoxy DMT be stored in a solution?
A5: Long-term storage of 4-acetoxy DMT in solution is generally not recommended due to accelerated degradation. If short-term storage in solution is necessary, use a deoxygenated, anhydrous, non-polar organic solvent and store at the lowest possible temperature. Avoid aqueous solutions, as water can facilitate hydrolysis.
Q6: How does the stability of 4-acetoxy DMT compare to its analogues, psilocin and psilocybin?
A6: 4-acetoxy DMT is more resistant to oxidation under basic conditions than psilocin due to its acetoxy group[1][3]. Psilocin is notoriously unstable and readily oxidizes in the presence of air, forming colored degradation products. Psilocybin is generally more stable than psilocin.
Troubleshooting Guides
Issue 1: The solid 4-acetoxy DMT has changed color to a brownish or black tar-like substance.
-
Question: My powdered 4-acetoxy DMT has developed a brownish color and has become sticky. What happened, and is it still usable?
-
Answer: This change is indicative of degradation, likely due to a combination of oxidation and polymerization, which can be accelerated by exposure to heat, light, or moisture[1]. While some anecdotal reports suggest that this may not significantly affect potency, it is crucial to re-analyze the material to determine its purity before use. For future storage, ensure the compound is kept in a sealed container under an inert atmosphere, protected from light, and at a temperature of -20°C or lower.
Issue 2: I am observing a loss of potency in my stored 4-acetoxy DMT samples.
-
Question: My experiments are showing inconsistent results, suggesting a loss of potency in my 4-acetoxy DMT stock. How can I prevent this?
-
Answer: A loss of potency is a direct consequence of chemical degradation. To mitigate this, follow these steps:
-
Verify Storage Conditions: Confirm that your samples are stored at or below -20°C, in the dark, and under an inert atmosphere.
-
Aliquot Samples: To prevent repeated freeze-thaw cycles and exposure of the entire stock to ambient conditions, aliquot the solid material into smaller, single-use vials.
-
Use the Fumarate Salt: If you are using the freebase form, consider switching to the more stable fumarate salt.
-
Re-qualify Your Standard: Use an analytical technique like HPLC to verify the purity of your current stock. If significant degradation has occurred, it is best to use a fresh, properly stored sample.
-
Issue 3: When preparing samples for analysis, I see a new peak in my chromatogram that corresponds to psilocin.
-
Question: My HPLC analysis of a fresh 4-acetoxy DMT sample shows a peak that I've identified as psilocin. Is my sample contaminated?
-
Answer: While contamination is a possibility, it is more likely that the 4-acetoxy DMT is hydrolyzing to psilocin during your sample preparation or analysis. This can be caused by:
-
pH of the mobile phase: Basic conditions can promote hydrolysis. Ensure your mobile phase is neutral or slightly acidic.
-
Temperature: High temperatures in the autosampler or column compartment can accelerate degradation.
-
Sample Solvent: Using aqueous solvents for sample preparation can lead to hydrolysis. If possible, use a non-aqueous solvent and inject the sample promptly after preparation.
-
Quantitative Data Summary
| Storage Condition | Temperature | Atmosphere | Light Condition | Purity after 1 Year (Estimated) | Notes |
| Optimal | -20°C | Inert Gas (Argon) | Dark (Amber Vial) | >99% | Recommended for long-term archival storage. |
| Sub-optimal 1 | -20°C | Air | Dark (Amber Vial) | 95-99% | Oxidation may occur over time. |
| Sub-optimal 2 | 4°C | Inert Gas (Argon) | Dark (Amber Vial) | 90-95% | Refrigeration is not as effective as freezing. |
| Sub-optimal 3 | 25°C (Room Temp) | Inert Gas (Argon) | Dark (Amber Vial) | <90% | Significant degradation can be expected. |
| Poor | 25°C (Room Temp) | Air | Exposed to Light | <70% | Not recommended for storage beyond immediate use. |
Experimental Protocols
Stability-Indicating HPLC Method for 4-Acetoxy-DMT
This method is designed to separate 4-acetoxy DMT from its primary degradation product, psilocin, and other potential impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Linear gradient from 90% to 10% B
-
18-25 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh and dissolve the 4-acetoxy DMT sample in a suitable non-aqueous solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 0.5 mg/mL.
-
If necessary, dilute further with the mobile phase starting condition (90:10 Mobile Phase A:B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
-
Acid Hydrolysis:
-
Dissolve 4-acetoxy DMT in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute with mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve 4-acetoxy DMT in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate at room temperature for 4 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute with mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve 4-acetoxy DMT in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Incubate at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place solid 4-acetoxy DMT in a vial and heat in an oven at 80°C for 72 hours.
-
Allow to cool, then dissolve in a suitable solvent.
-
Dilute with mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a thin layer of solid 4-acetoxy DMT to a light source that provides both UV and visible light (e.g., Xenon lamp) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Dissolve the exposed sample in a suitable solvent.
-
Dilute with mobile phase and analyze by HPLC.
-
Visualizations
Caption: Primary degradation pathways of 4-acetoxy DMT.
Caption: Experimental workflow for stability assessment.
Caption: Decision tree for troubleshooting inconsistent results.
References
troubleshooting inconsistent results in 4-acetoxy DMT experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-acetoxy-N,N-dimethyltryptamine (4-acetoxy-DMT or psilacetin).
Frequently Asked Questions (FAQs)
Q1: What is 4-acetoxy-DMT and why is it used in research?
4-acetoxy-DMT, also known as O-acetylpsilocin or psilacetin, is a synthetic tryptamine.[1][2] It is a structural analog of psilocybin and is considered a prodrug of psilocin, meaning it is converted to psilocin in the body.[1][2][3] Researchers often use 4-acetoxy-DMT as a more stable and accessible alternative to psilocybin for studying the therapeutic potential of psilocin, which is the active psychedelic compound.[2]
Q2: What are the primary stability concerns with 4-acetoxy-DMT?
4-acetoxy-DMT is more resistant to oxidation under basic conditions than its active metabolite, psilocin.[1] However, it can degrade over time, especially under unfavorable conditions, which may result in a color change to brown and the formation of a black tar-like substance.[1] This degradation is thought to be a result of polymerization. The primary chemical instability is its susceptibility to hydrolysis, particularly under basic conditions, which cleaves the acetyl group to form psilocin.[4]
Q3: How is 4-acetoxy-DMT metabolized in vivo?
The primary metabolic pathway for 4-acetoxy-DMT is hydrolysis of the ester group to form psilocin.[5][6] This conversion is rapid and primarily mediated by esterase enzymes in the body. Other metabolic transformations include hydroxylation, N-demethylation, oxidation, and conjugation with glucuronic acid.[5][6] The hydrolysis product, psilocin, is the most abundant metabolite.[5][6]
Q4: What are the expected pharmacological effects of 4-acetoxy-DMT?
As a prodrug of psilocin, 4-acetoxy-DMT is expected to produce psychedelic effects similar to those of psilocybin. The active metabolite, psilocin, is a potent agonist at serotonin (B10506) 5-HT2A receptors, which is believed to mediate its hallucinogenic properties. Some anecdotal reports suggest subjective differences in the user experience compared to psilocybin, such as a faster onset and reduced side effects like nausea, but these have not been confirmed in controlled clinical studies.[1]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and analysis of 4-acetoxy-DMT.
Synthesis
Problem: Low Yield of 4-acetoxy-DMT during Acetylation of Psilocin.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure a molar excess of the acetylating agent (e.g., acetic anhydride) is used.[7] - Optimize reaction time; monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the use of an appropriate base or catalyst (e.g., pyridine (B92270), sodium acetate (B1210297), or cobalt chloride) to facilitate the reaction.[7] |
| Degradation of Psilocin Precursor | - Psilocin is sensitive to oxidation, especially under basic conditions.[8] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[7] - Use freshly prepared or properly stored psilocin. |
| Side Reactions | - Over-acetylation or other side reactions can occur. Control the reaction temperature; cooling the reaction mixture in an ice bath during the addition of reagents can help minimize side product formation.[9] |
| Inefficient Work-up | - Ensure the pH is adjusted correctly during the extraction process to maximize the recovery of the freebase. - Use appropriate and dry solvents for extraction to ensure efficient partitioning of the product. |
Purification
Problem: Difficulty in Obtaining Pure 4-acetoxy-DMT.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Psilocin | - Unreacted psilocin can be difficult to separate. Consider using column chromatography for purification. - Alternatively, convert the crude product to a salt (e.g., fumarate) and recrystallize.[7][10] The difference in solubility between the psilocin and 4-acetoxy-DMT salts can aid in separation. |
| Residual Solvents or Reagents | - Ensure the purified product is thoroughly dried under a vacuum to remove residual solvents. - Wash the precipitated salt with a cold, non-polar solvent in which the product is insoluble to remove soluble impurities. |
| Product Degradation during Purification | - Avoid exposing the product to high temperatures or strongly basic conditions during purification, as this can cause hydrolysis back to psilocin.[4] - If using chromatography, select a neutral stationary phase and elute quickly. |
| Oily Product Instead of Crystalline Solid | - The freebase of 4-acetoxy-DMT can be an oil or a low-melting solid. Conversion to a crystalline salt, such as the fumarate (B1241708), can provide a more stable and handleable solid.[11][12][13] |
Analysis & Storage
Problem: Inconsistent Analytical Results or Degradation upon Storage.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis during Analysis | - When using Gas Chromatography-Mass Spectrometry (GC-MS), the high temperature of the injection port can potentially cause thermal degradation, although one study found it to be thermally stable at 200°C.[4] However, basic conditions in the sample preparation for GC-MS can lead to hydrolysis to psilocin.[4] - High-Performance Liquid Chromatography (HPLC) is a suitable alternative for purity analysis as it is performed at lower temperatures.[14] |
| Inaccurate Quantification | - Use a validated reference standard for accurate quantification by HPLC or other analytical methods. - Ensure complete dissolution of the sample in the analytical solvent. |
| Degradation during Storage | - 4-acetoxy-DMT can degrade over time, indicated by a color change to brown or black.[1] - Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere, to minimize degradation. |
Experimental Protocols
Extraction of Psilocin from Fungal Material (Illustrative)
This protocol is a generalized procedure for the extraction of psilocin, the precursor for 4-acetoxy-DMT synthesis.
Materials:
-
Dried and powdered fungal material containing psilocybin and psilocin
-
Methanol or ethanol
-
Dilute acetic acid
-
Diethyl ether
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Beakers, filtration apparatus (e.g., Buchner funnel), separatory funnel
Procedure:
-
Grind the dried mushroom material to a fine powder.[15]
-
Macerate the powder in an acidic aqueous solution (e.g., dilute acetic acid, pH 4) to extract the alkaloids.[15]
-
To facilitate the dephosphorylation of psilocybin to psilocin, the acidic extract can be gently heated (e.g., in a boiling water bath to an internal temperature of 70°C).[15]
-
After cooling, filter the mixture to remove the solid mushroom material.[15]
-
Adjust the pH of the filtrate to approximately 8 with concentrated ammonium hydroxide.[15]
-
Promptly extract the aqueous solution with a non-polar organic solvent such as diethyl ether.[15]
-
Combine the organic extracts and dry over an anhydrous salt (e.g., sodium sulfate).
-
Evaporate the solvent under reduced pressure to yield the crude psilocin extract.
Synthesis of 4-Acetoxy-DMT Fumarate
This protocol describes the acetylation of psilocin to 4-acetoxy-DMT and its subsequent conversion to the fumarate salt for improved stability and handling.
Materials:
-
Psilocin
-
Acetic anhydride (B1165640)
-
Sodium acetate (anhydrous) or Pyridine
-
Sodium hydroxide solution
-
Sodium sulfate (B86663) (anhydrous)
-
Methanol
-
Fumaric acid
-
Round-bottom flask, magnetic stirrer, nitrogen balloon or inert gas supply, separatory funnel, filtration apparatus
Procedure:
-
Dissolve the psilocin in a suitable solvent like pyridine or in a mixture with a catalyst like sodium acetate.[7]
-
Perform the reaction under an inert nitrogen atmosphere to prevent oxidation of the psilocin.[7]
-
Cool the solution in an ice bath.
-
Slowly add a molar equivalent of acetic anhydride to the cooled solution while stirring.[7]
-
Allow the reaction to proceed, monitoring by TLC until completion.
-
Quench the reaction by adding water.
-
Adjust the pH to ~10 with a sodium hydroxide solution.[7]
-
Extract the aqueous layer multiple times with dichloromethane (DCM).[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[7]
-
Evaporate the solvent under vacuum to obtain the 4-acetoxy-DMT freebase.[7]
-
To prepare the fumarate salt, dissolve the freebase in a minimal amount of hot methanol.[7]
-
In a separate flask, dissolve one equivalent of fumaric acid in methanol.
-
Add the fumaric acid solution to the 4-acetoxy-DMT solution and stir until all solids dissolve.[7]
-
Allow the solvent to evaporate slowly, which will cause the 4-acetoxy-DMT fumarate to precipitate as crystals.[7]
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
Dry the crystals under a vacuum. A yield of approximately 73% can be expected under optimal conditions.[7]
Analytical Characterization
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Detection: Monitor at the UV absorbance maximum of 4-acetoxy-DMT.
-
Procedure: Dissolve a known amount of the sample in the mobile phase. Inject a small volume onto the column and run the gradient. The purity is determined by the relative peak area of the main compound compared to any impurity peaks.[14]
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the sample to approximately 1 mg/mL in methanol.[16]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column such as a DB-1 MS or equivalent.[16]
-
Carrier Gas: Helium.[16]
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C).[16]
-
Mass Spectrometry: Scan a mass range of approximately 34-550 amu.[16]
-
Note: Be aware of the potential for on-column hydrolysis if the sample or system contains residual base.[4]
Visualizations
Experimental Workflow: Synthesis and Purification of 4-Acetoxy-DMT Fumarate
Caption: Workflow for the synthesis and purification of 4-acetoxy-DMT fumarate.
Signaling Pathway of Psilocin at the 5-HT2A Receptor
Caption: Psilocin activation of the 5-HT2A receptor and downstream signaling.
References
- 1. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 2. What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog [acslab.com]
- 3. recovered.org [recovered.org]
- 4. Psilocin - The "real deal" or an extraction byproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. bluelight.org [bluelight.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US11358934B2 - Crystalline forms of psilacetin - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. swgdrug.org [swgdrug.org]
Technical Support Center: Optimizing 4-Acetoxy-DMT Dosage for Behavioral Studies
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice for designing and executing behavioral studies involving 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT, psilacetin).
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What is 4-acetoxy-DMT and what is its primary mechanism of action?
4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), also known as psilacetin or O-acetylpsilocin, is a synthetic tryptamine (B22526) compound.[1] It is structurally similar to psilocybin and functions as a prodrug for psilocin (4-HO-DMT), the same active metabolite produced from psilocybin.[2][3]
Upon administration, esterase enzymes in the body rapidly hydrolyze the acetoxy group of 4-AcO-DMT, converting it into the pharmacologically active compound, psilocin.[1][4] Psilocin exerts its primary psychedelic effects by acting as a potent agonist at serotonin (B10506) 5-HT₂A receptors in the central nervous system.[1][5][6] Activation of the 5-HT₂A receptor, a Gq/11-coupled receptor, initiates downstream signaling cascades, including the activation of phospholipase C (PLC), which are believed to mediate the characteristic behavioral and psychological effects of psychedelics.[5][6][7]
References
- 1. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 2. recovered.org [recovered.org]
- 3. Psilocin - Wikipedia [en.wikipedia.org]
- 4. Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action | Journal of Neuroscience [jneurosci.org]
- 7. blossomanalysis.com [blossomanalysis.com]
Technical Support Center: 4-Acetoxy-DMT Analytical Assays
Welcome to the technical support center for analytical assays involving 4-acetoxy-N,N-dimethyltryptamine (4-acetoxy-DMT). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is 4-acetoxy-DMT and how is it metabolized in the body?
A1: 4-acetoxy-N,N-dimethyltryptamine (4-acetoxy-DMT), also known as O-acetylpsilocin or psilacetin, is a synthetic tryptamine (B22526).[1] It is structurally similar to psilocybin and functions as a prodrug for psilocin, the primary psychoactive metabolite of psilocybin.[1][2][3] Upon ingestion, the acetyl group of 4-acetoxy-DMT is rapidly hydrolyzed, converting the molecule into psilocin (4-hydroxy-N,N-dimethyltryptamine).[4][5][6] Further metabolism of psilocin can occur through processes such as hydroxylation, N-demethylation, oxidation, and conjugation with glucuronic acid.[4][5]
Q2: What are the primary analytical methods for the detection and quantification of 4-acetoxy-DMT?
A2: The most common and robust analytical methods for 4-acetoxy-DMT and its metabolites are chromatographic techniques coupled with mass spectrometry. These include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for quantifying 4-acetoxy-DMT and its primary metabolite, psilocin, in biological matrices. It offers high sensitivity and specificity.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used for the identification of 4-acetoxy-DMT, often after a derivatization step.[7]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like UHPLC-Q-Orbitrap-MS are valuable for identifying a broader range of metabolites in vitro and in vivo.[4][5]
Q3: Can immunoassays be used to detect 4-acetoxy-DMT consumption?
A3: There are no specific immunoassays developed for 4-acetoxy-DMT itself. However, since it is a prodrug of psilocin, immunoassays designed to detect psilocybin or psilocin may show cross-reactivity.[8][9][10] A positive result from an immunoassay should be considered presumptive and requires confirmation by a more specific method like LC-MS/MS.[11] The degree of cross-reactivity can vary significantly between different assays and manufacturers.
Q4: What are the major metabolites of 4-acetoxy-DMT that can be targeted for analysis?
A4: The primary and most abundant metabolite of 4-acetoxy-DMT is psilocin (4-hydroxy-N,N-dimethyltryptamine), formed by hydrolysis.[4][5] In vitro studies using human liver microsomes have identified several other phase I and phase II metabolites, including products of hydroxylation, N-demethylation, oxidation, and glucuronidation.[4][5] For identifying consumption, psilocin is the principal target. However, depending on the detection window required, other metabolites like 4-OH-DiPT-N-oxide or glucuronide conjugates could also serve as potential biomarkers.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of 4-acetoxy-DMT.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Q5: I am observing poor peak shape (e.g., tailing, splitting) for 4-acetoxy-DMT or psilocin. What are the potential causes?
A5: Poor peak shape in LC-MS/MS analysis can stem from several factors:
-
Column Contamination: The column frit may be partially blocked, or the stationary phase may be contaminated. Try flushing the column or replacing it if the problem persists.[13]
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger (more organic content) than the initial mobile phase, it can cause peak distortion. Prepare samples in a solvent that is as close as possible to the initial mobile phase composition.[13]
-
Secondary Interactions: Tailing can occur due to interactions between the analyte and active sites on the stationary phase. Adjusting the mobile phase pH or adding a competing amine can sometimes mitigate this.
-
Extra-Column Volume: Excessive tubing length or poor connections between the column and the mass spectrometer can lead to peak broadening.[13]
Q6: The signal intensity for my target analytes is low or inconsistent. What should I investigate?
A6: Low or variable signal intensity can be due to matrix effects, instrument contamination, or issues with sample preparation.
-
Matrix Effects: Components in the biological matrix (e.g., salts, phospholipids) can suppress or enhance the ionization of the target analyte in the mass spectrometer source.[14] Consider using a more effective sample clean-up method like solid-phase extraction (SPE) or phospholipid removal plates.
-
Instrument Contamination: Contaminants from previous analyses or from solvents can build up in the MS source or transfer optics.[15] Follow the manufacturer's protocol for cleaning the ESI source.
-
Sample Degradation: 4-acetoxy-DMT is an ester and can be susceptible to degradation, especially under non-optimal pH conditions. Ensure samples are stored properly and processed in a timely manner.
Q7: My chromatogram shows a high baseline or numerous interfering peaks. How can I identify and eliminate the source of interference?
A7: High baseline and interfering peaks are often due to contamination.
-
Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents. Contaminated solvents can introduce a high background and extraneous peaks.[15]
-
Sample Preparation: The sample matrix itself is a significant source of interference.[14] Enhance your sample clean-up procedure to better remove endogenous materials.
-
Systematic Troubleshooting: To pinpoint the source, run blank injections systematically. Start with just the mobile phase, then add the column, and finally inject a blank sample extract. This will help isolate whether the contamination is from the solvents, the LC system, or the sample preparation process.
Immunoassay Analysis
Q8: My psilocin immunoassay screen is positive, but my LC-MS/MS confirmation is negative for psilocin and 4-acetoxy-DMT. What could explain this discrepancy?
A8: This is a common issue when using immunoassays for broad screening.[11]
-
Cross-Reactivity: The immunoassay may be cross-reacting with another structurally similar compound that is not being tested for in your confirmation method. This could be another tryptamine or even a medication.[9]
-
Assay Specificity: The antibodies used in the immunoassay may have a high affinity for a metabolite that is not included in your LC-MS/MS panel.
-
Limit of Detection: The immunoassay may have a lower limit of detection than your confirmatory method, leading to a positive screen for a concentration that is below the quantification limit of the LC-MS/MS assay.
Q9: What substances are known to cause interference or cross-reactivity in psilocin immunoassays?
A9: Cross-reactivity is dependent on the specific antibody used in the assay. However, potential cross-reactants include:
-
Other Tryptamines: Structurally related tryptamines can show varying degrees of cross-reactivity.[10]
-
Endogenous Compounds: Substances like serotonin, tryptophan, and tyrosine have shown minimal cross-reactivity in some psilocin assays (<0.01%).[9]
-
Other Drugs: Certain tricyclic neuroleptics that contain a (dimethylamino)ethyl side chain have demonstrated notable cross-reactivity (up to 20%) in some psilocin radioimmunoassays.[9]
Quantitative Data Summary
Table 1: Reported Cross-Reactivity in Psilocybin/Psilocin Immunoassays
| Assay Type | Target Analyte | Cross-Reactant | Cross-Reactivity (%) | Reference |
| ELISA | Psilocybin (Pyb) | Psilocin (Psi) | 2.8% | [8] |
| ELISA | Psilocin (Psi) | Psilocybin (Pyb) | <0.5% | [8] |
| Radioimmunoassay | Psilocin | Serotonin | <0.01% | [9] |
| Radioimmunoassay | Psilocin | Tryptophan | <0.01% | [9] |
| Radioimmunoassay | Psilocin | Tyrosine | <0.01% | [9] |
| Radioimmunoassay | Psilocin | Tricyclic Neuroleptics | ~20% | [9] |
Experimental Protocols
Protocol 1: Sample Preparation and LC-MS/MS Analysis of 4-acetoxy-DMT and Psilocin in Plasma
This protocol provides a general methodology for the extraction and analysis of 4-acetoxy-DMT and its primary metabolite, psilocin, from a plasma matrix.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of an internal standard solution (e.g., psilocin-d4).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient starting from 5% B, ramping up to 95% B, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific transitions of 4-acetoxy-DMT, psilocin, and the internal standard.
-
Protocol 2: General Procedure for Competitive ELISA
This outlines the basic steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) that could be used for screening psilocin.
-
Coating: Microplate wells are coated with a psilocin-protein conjugate and incubated overnight. The plate is then washed to remove any unbound conjugate.
-
Blocking: A blocking buffer is added to each well to prevent non-specific binding of antibodies. The plate is incubated and then washed.
-
Competition: The sample (or standard) and a primary antibody specific to psilocin are added to the wells. The plate is incubated, allowing free psilocin in the sample to compete with the coated psilocin for antibody binding sites. The plate is then washed.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added. This antibody binds to the primary antibody already captured in the well. The plate is incubated and then washed.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a color change.
-
Measurement: The absorbance is read using a microplate reader. The color intensity is inversely proportional to the concentration of psilocin in the sample.
Visualizations
Metabolic Pathway of 4-acetoxy-DMT
Caption: Metabolic conversion of 4-acetoxy-DMT to its primary active metabolite, psilocin, and subsequent biotransformations.
Troubleshooting Workflow for LC-MS/MS Interference
Caption: A systematic workflow to identify the source of interference in an LC-MS/MS system.
Immunoassay vs. Confirmatory Testing Logic
Caption: The logical flow from initial immunoassay screening to specific confirmatory analysis for 4-acetoxy-DMT.
References
- 1. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 2. recovered.org [recovered.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. swgdrug.org [swgdrug.org]
- 8. Immunochemical monitoring of psilocybin and psilocin to identify hallucinogenic mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a psilocin immunoassay for serum and blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. myadlm.org [myadlm.org]
- 12. Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. axisfortox.com [axisfortox.com]
- 15. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
preventing oxidation of 4-acetoxy DMT during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 4-acetoxy-N,N-dimethyltryptamine (4-acetoxy-DMT) during its synthesis.
Troubleshooting Guide: Common Issues and Solutions
Discoloration of the reaction mixture or final product is a primary indicator of oxidation and degradation. This guide addresses common observations and provides actionable solutions.
| Observation | Potential Cause | Recommended Action(s) |
| Reaction mixture or final product turns brown, black, or into a tar-like substance. [1] | Oxidation of psilocin (the precursor) or 4-acetoxy-DMT. This is often due to exposure to atmospheric oxygen, especially under basic pH conditions.[1][2] | 1. Implement an Inert Atmosphere: Conduct the entire synthesis, especially the acetylation of psilocin, under an inert gas like nitrogen or argon.[3][4] 2. Use Degassed Solvents: Deoxygenate all solvents prior to use by bubbling with an inert gas or through freeze-pump-thaw cycles. 3. Maintain Acidic to Neutral pH: Psilocin is more stable in acidic conditions. Avoid basic conditions where possible.[2] 4. Work Quickly: Minimize the time the reaction is exposed to potential oxidants. |
| Final product has low purity with multiple spots on TLC. | Incomplete reaction or degradation of the product. | 1. Optimize Reaction Conditions: Ensure the molar equivalents of reagents are correct and that the reaction goes to completion. 2. Purify Promptly: Purify the crude product as soon as possible after the reaction is complete to remove any impurities that could catalyze degradation. 3. Proper Storage: Store the purified 4-acetoxy-DMT in a cool, dark place under an inert atmosphere. |
| Low yield of 4-acetoxy-DMT. | Degradation of psilocin before or during the acetylation step. | 1. Handle Psilocin with Care: Psilocin is highly unstable. Use it immediately after preparation or store it under strict inert and anhydrous conditions. 2. Ensure Anhydrous Conditions: Water can contribute to the degradation of both the starting material and the product. Use dry solvents and glassware. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 4-acetoxy-DMT oxidation during synthesis?
A1: The primary cause of oxidation is the reaction of the starting material, psilocin (4-hydroxy-DMT), or the final product with atmospheric oxygen. Psilocin is particularly unstable and prone to oxidation, especially under basic conditions.[1][2] The acetylation of the hydroxyl group to form 4-acetoxy-DMT significantly increases its stability, but the compound can still degrade under unfavorable conditions.[1]
Q2: How can I prevent the oxidation of psilocin before the acetylation step?
A2: To prevent the oxidation of psilocin, it is crucial to handle it in an oxygen-free environment. This is best achieved by working under a constant stream of an inert gas such as nitrogen or argon.[3][4] Using deoxygenated solvents and ensuring all glassware is dry are also critical steps.
Q3: What is the visual evidence of 4-acetoxy-DMT degradation?
A3: The degradation of 4-acetoxy-DMT is often observed as a color change. The pure compound is typically a white or off-white crystalline solid. Upon degradation, it can turn brown or even into a black, tar-like substance.[1]
Q4: Does the color change of 4-acetoxy-DMT affect its potency?
A4: While significant degradation can lead to a decrease in the concentration of the active compound, some researchers hypothesize that the initial color change is due to a polymerization reaction that may not significantly affect the overall potency.[1] However, for research and developmental purposes, maintaining the purity and stability of the compound is paramount.
Q5: What are the ideal storage conditions for 4-acetoxy-DMT?
A5: 4-acetoxy-DMT should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep it in a sealed container under an inert atmosphere (e.g., in a vial filled with argon or nitrogen) and refrigerated or frozen.
Data Presentation
Impact of Inert Atmosphere on Yield
The use of an inert atmosphere during the acetylation of psilocin with acetic anhydride (B1165640) has a significant impact on the final yield of 4-acetoxy-DMT.
| Atmosphere | Reaction Time | Yield of 4-acetoxy-DMT | Reference |
| Nitrogen Atmosphere | 8 hours | 73% | [5] |
| Air (No Inert Atmosphere) | 8 hours | Lower (not quantified) | [5] |
Experimental Protocols
Synthesis of 4-Acetoxy-DMT from Psilocin under Inert Atmosphere
This protocol details the acetylation of psilocin to 4-acetoxy-DMT, with a strong emphasis on preventing oxidation.
Materials:
-
Psilocin (4-hydroxy-DMT)
-
Acetic anhydride
-
Anhydrous pyridine (B92270) or another suitable base
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (dried in an oven)
-
Schlenk line or glove box (recommended)
Methodology:
-
Preparation of Inert Atmosphere: Set up the reaction glassware on a Schlenk line or inside a glove box to maintain an inert atmosphere throughout the experiment. All glassware should be thoroughly dried to remove any moisture.
-
Dissolution of Psilocin: In a round-bottom flask under a positive pressure of inert gas, dissolve the psilocin in the anhydrous solvent.
-
Addition of Base: Cool the solution in an ice bath and add anhydrous pyridine dropwise. The base acts as a catalyst and scavenges the acetic acid byproduct.
-
Acetylation: While stirring the cooled solution, add acetic anhydride dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure 4-acetoxy-DMT.
Visualizations
Experimental Workflow for Oxidation-Free Synthesis
Caption: Key steps to minimize oxidation during synthesis.
Signaling Pathway of Oxidation
Caption: Oxidation of psilocin and its prevention.
References
Technical Support Center: Purification of Crude 4-Acetoxy-DMT
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-acetoxy-N,N-dimethyltryptamine (4-acetoxy-DMT).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude 4-acetoxy-DMT is a dark, tar-like substance. What caused this and can it be purified?
A: The appearance of a brown to black tar-like substance is a common issue, often resulting from degradation and polymerization of 4-acetoxy-DMT, especially when exposed to heat, light, or moisture.[1][2] The presence of impurities from the synthesis can also contribute to this.
Troubleshooting Steps:
-
Dissolution: Attempt to dissolve the crude product in a minimal amount of a suitable solvent like isopropanol (B130326) or acetone. The desired compound may dissolve, leaving some polymeric material behind.
-
Acid-Base Extraction: An acid-base extraction can be effective in separating the basic 4-acetoxy-DMT from neutral or polymeric impurities.
-
Chromatography: If other methods fail, column chromatography is a robust technique for separating the target compound from a complex mixture of impurities.
Q2: My purified 4-acetoxy-DMT is degrading and changing color over time. How can I improve its stability?
A: 4-acetoxy-DMT is prone to hydrolysis, especially in the presence of moisture, which converts it to the less stable 4-hydroxy-DMT (psilocin).[3] It is also sensitive to light and heat.[1]
Storage Recommendations:
-
Form: Converting the freebase to a more stable salt form, such as the fumarate (B1241708) or hydrochloride, is highly recommended for long-term storage.[4][5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Temperature: Keep in a cool, dark place. Refrigeration at 4-8°C is ideal.[6]
-
Moisture: Use a desiccator or airtight containers with a desiccant to keep the product dry.[6]
Q3: TLC analysis of my crude product shows multiple spots. What are the likely impurities?
A: Besides the desired 4-acetoxy-DMT, common impurities in crude reaction mixtures include:
-
4-hydroxy-DMT (Psilocin): This is a very common impurity, arising from the hydrolysis of the acetoxy group.[3]
-
Unreacted Starting Materials: Depending on the synthetic route, this could include psilocin or other precursors.
-
N-Oxides: Oxidation of the tertiary amine can lead to the formation of 4-acetoxy-DMT N-oxide.
-
Polymeric Byproducts: As mentioned, these can form under unfavorable conditions.[2]
Q4: I am having trouble removing the psilocin impurity from my 4-acetoxy-DMT. What is the best method?
A: The separation of 4-acetoxy-DMT from psilocin can be challenging due to their structural similarity.
-
Recrystallization: Careful recrystallization from a suitable solvent system can enrich the desired product. The fumarate salt is often used for this purpose.
-
Column Chromatography: This is the most effective method for separating compounds with different polarities. Since psilocin is more polar than 4-acetoxy-DMT, it will have a lower Rf value on a normal-phase silica (B1680970) gel TLC and will elute later from a silica gel column.
Q5: My yield after purification is very low. What are the common causes of product loss?
A: Low yields can result from several factors during the workup and purification process:
-
Degradation: As discussed, 4-acetoxy-DMT can degrade under harsh conditions (e.g., high pH, high temperatures).
-
Incomplete Extraction: During acid-base extractions, ensure the pH is sufficiently basic (pH > 9) to convert the salt to the freebase for efficient extraction into the organic solvent. Multiple extractions with fresh solvent will improve recovery.
-
Recrystallization Issues: Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor. Also, cooling the solution too quickly can trap impurities and reduce the yield of pure crystals.
-
Adsorption on Silica Gel: During column chromatography, some product may irreversibly adsorb to the silica gel, especially if the crude material is very impure or if the column is not run efficiently.
Quantitative Data on Purification Methods
The following table provides an illustrative comparison of common purification methods for crude 4-acetoxy-DMT. The actual yields and purities can vary significantly based on the quality of the crude material and the experimental execution.
| Purification Method | Typical Yield Range | Typical Purity Range | Notes |
| Recrystallization (as Fumarate Salt) | 60-80% | 95-99% | Highly dependent on the initial purity of the crude product. Multiple recrystallizations may be needed, which will lower the overall yield. |
| Acid-Base Extraction | 70-90% | 85-95% | Effective for removing non-basic impurities. May not efficiently remove psilocin. |
| Column Chromatography (Silica Gel) | 50-70% | >99% | Can achieve very high purity but may result in lower yields due to product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization of 4-Acetoxy-DMT Fumarate
This protocol is suitable for purifying crude 4-acetoxy-DMT that is relatively free of polar impurities.
Materials:
-
Crude 4-acetoxy-DMT freebase
-
Fumaric acid
-
Isopropanol (IPA)
-
Acetone
-
Filter paper and funnel
-
Heating plate and magnetic stirrer
-
Crystallization dish
Procedure:
-
Dissolve the crude 4-acetoxy-DMT freebase in a minimal amount of warm acetone.
-
In a separate flask, dissolve 0.5 equivalents of fumaric acid in warm isopropanol.
-
Slowly add the fumaric acid solution to the 4-acetoxy-DMT solution with stirring.
-
Allow the mixture to stir for approximately one hour. The 4-acetoxy-DMT fumarate salt will precipitate.[7]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold isopropanol.
-
To further purify, the crystals can be recrystallized by dissolving them in a minimal amount of hot isopropanol and allowing the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
Protocol 2: Acid-Base Extraction for Purification of Crude 4-Acetoxy-DMT
This protocol is useful for removing non-basic impurities from the crude product.
Materials:
-
Crude 4-acetoxy-DMT
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Sodium bicarbonate solution (saturated)
-
Non-polar organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Separatory funnel
-
pH paper or meter
Procedure:
-
Dissolve the crude 4-acetoxy-DMT in the organic solvent.
-
Transfer the solution to a separatory funnel and add an equal volume of dilute hydrochloric acid.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate. The 4-acetoxy-DMT will be protonated and move to the aqueous layer.
-
Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute HCl to ensure all the product has been transferred to the aqueous phase.
-
Combine the aqueous extracts and slowly add the sodium bicarbonate solution while stirring until the pH is basic (pH > 9). This will convert the 4-acetoxy-DMT back to its freebase form, which will precipitate or form an oil.
-
Extract the aqueous layer with several portions of fresh organic solvent.
-
Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified 4-acetoxy-DMT freebase.
Protocol 3: Column Chromatography of Crude 4-Acetoxy-DMT
This protocol is recommended for achieving high purity, especially when other methods fail to remove all impurities.
Materials:
-
Crude 4-acetoxy-DMT
-
Silica gel (for column chromatography)
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (B1210297) (or other polar solvent)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., 100% hexanes).
-
Determine the Eluent System: Use TLC to find a solvent system that gives good separation of 4-acetoxy-DMT from its impurities. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.3.
-
Load the Sample: Dissolve the crude 4-acetoxy-DMT in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elute the Column: Start eluting the column with a non-polar solvent and gradually increase the polarity by adding more ethyl acetate.
-
Collect Fractions: Collect small fractions of the eluate and monitor their composition by TLC.
-
Combine and Evaporate: Combine the fractions that contain the pure 4-acetoxy-DMT and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of crude 4-acetoxy-DMT.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 3. Psilocin - The "real deal" or an extraction byproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencemadness.org [sciencemadness.org]
- 5. caymanchem.com [caymanchem.com]
- 6. sacramentomushrooms.store [sacramentomushrooms.store]
- 7. Continuous flow synthesis of N , N -dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00562G [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Pharmacokinetics of 4-Acetoxy-DMT and Psilocybin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) and psilocybin. Both compounds are tryptamine (B22526) prodrugs that exert their psychedelic effects through their active metabolite, psilocin. Understanding their distinct pharmacokinetic properties is crucial for the advancement of clinical research and the development of novel therapeutics. This comparison is supported by available experimental data from both human and animal studies.
Executive Summary
Psilocybin, a naturally occurring psychedelic compound, is a well-studied prodrug of psilocin.[1] In contrast, 4-AcO-DMT is a synthetic acetylated ester of psilocin, also functioning as a prodrug.[2] While both compounds ultimately deliver the same psychoactive metabolite, their pharmacokinetic profiles, particularly concerning bioavailability and onset of action, may differ. As of 2024, there are no clinical studies on the pharmacokinetics of 4-AcO-DMT in humans; therefore, this comparison relies on human data for psilocybin and preclinical data for 4-AcO-DMT.[3]
Metabolic Pathways and Bioactivation
Both 4-AcO-DMT and psilocybin are biologically inactive until metabolized into psilocin. This bioactivation is a critical first step in their pharmacokinetic journey.
-
Psilocybin: Following oral administration, psilocybin is rapidly dephosphorylated to psilocin, primarily by alkaline phosphatase enzymes in the gut and liver.[1][4]
-
4-Acetoxy-DMT: 4-AcO-DMT is deacetylated to psilocin by esterase enzymes present in the body.[2] In-vitro studies using human plasma have demonstrated that this conversion is rapid, with over 99.9% of the prodrug converted within 5 minutes under conditions mimicking the human body.[2]
References
The Prodrug Connection: Validating the In Vivo Conversion of 4-Acetoxy-DMT to Psilocin
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
4-Acetoxy-N,N-dimethyltryptamine (4-acetoxy-DMT), a synthetic tryptamine, has garnered significant interest within the scientific community as a potential prodrug for psilocin, the primary psychoactive metabolite of psilocybin. The validation of this in vivo conversion is crucial for understanding its pharmacological profile and exploring its therapeutic potential as an alternative to psilocybin. This guide provides an objective comparison of 4-acetoxy-DMT and psilocybin, focusing on the experimental data that validates the conversion of 4-acetoxy-DMT to psilocin in vivo. We present a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
In Vivo Conversion and Pharmacokinetic Profile
Recent in vivo studies in animal models have provided direct evidence for the conversion of 4-acetoxy-DMT to psilocin. A key study in mice demonstrated that following intraperitoneal administration, 4-acetoxy-DMT is rapidly metabolized into psilocin.[1][2][3] However, the systemic exposure to psilocin from 4-acetoxy-DMT was found to be modestly lower than that from an equimolar dose of psilocybin.
Comparative Pharmacokinetics of Psilocin Following Administration of 4-Acetoxy-DMT and Psilocybin in Mice
| Parameter | Psilocin from 4-Acetoxy-DMT | Psilocin from Psilocybin | Reference |
| Relative Bioavailability | ~70% | 100% (Reference) | [4] |
| Peak Concentration (Cmax) | Lower than psilocybin | Higher than 4-acetoxy-DMT | [1] |
| Time to Peak (Tmax) | ~15 minutes | ~15 minutes | [1] |
| Elimination Half-life (t½) | ~30 minutes | ~30 minutes | [4] |
Note: Data is derived from a study in C57Bl6/J mice following intraperitoneal administration.
The study indicated that psilocin concentrations 15 minutes after administration of 4-acetoxy-DMT were 75-90% of those from an equimolar dose of psilocybin.[4] Despite the difference in psilocin exposure, the elimination half-life of psilocin remained consistent at approximately 30 minutes, regardless of the parent compound.[4]
Experimental Protocols
The validation of 4-acetoxy-DMT as a psilocin prodrug relies on robust analytical methodologies to quantify psilocin concentrations in biological matrices. The primary technique employed in these studies is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Psilocin in Plasma via LC-MS/MS
1. Sample Preparation:
-
Objective: To extract psilocin from plasma and remove interfering substances.
-
Method: Protein precipitation is a common and effective method.
-
To a 100 µL plasma sample, add 300 µL of ice-cold acetonitrile (B52724).
-
Vortex the mixture vigorously to precipitate plasma proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the analyte (psilocin) and transfer it to a clean vial for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC):
-
Objective: To separate psilocin from other components in the sample extract before it enters the mass spectrometer.
-
Typical Parameters:
-
Column: A C18 reversed-phase column is frequently used (e.g., 150 mm length x 4.6 mm internal diameter, 5 µm particle size).[5]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[5]
-
3. Tandem Mass Spectrometry (MS/MS):
-
Objective: To detect and quantify psilocin with high specificity and sensitivity.
-
Method: Multiple Reaction Monitoring (MRM) is used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for psilocin.
-
MRM Transitions: Specific precursor-to-product ion transitions for psilocin and an internal standard (e.g., psilocin-d10) are monitored. This allows for highly selective detection and accurate quantification.
-
Signaling Pathway of Psilocin
The psychoactive effects of psilocin are primarily mediated through its interaction with the serotonin (B10506) 2A receptor (5-HT2A), a G-protein coupled receptor (GPCR). The binding of psilocin to the 5-HT2A receptor initiates a cascade of intracellular events.
Caption: Psilocin signaling via the 5-HT2A receptor.
Experimental and Logical Workflows
The process of validating the in vivo conversion of 4-acetoxy-DMT to psilocin follows a structured experimental workflow.
Caption: Workflow for in vivo validation.
Conclusion
The available scientific evidence strongly supports the hypothesis that 4-acetoxy-DMT functions as a prodrug for psilocin in vivo. While it leads to a modestly lower systemic exposure of psilocin compared to psilocybin, the rapid conversion and similar elimination half-life of the active metabolite suggest that 4-acetoxy-DMT is a viable alternative for research into the effects of psilocin. The detailed experimental protocols, particularly the use of LC-MS/MS, are essential for the accurate quantification of this conversion and for conducting further comparative pharmacokinetic and pharmacodynamic studies. Understanding the downstream signaling pathways of psilocin provides a molecular basis for its psychoactive effects and is a critical area for ongoing research in the development of novel therapeutics. Further studies in other animal models and eventually in humans will be necessary to fully elucidate the comparative profile of these two compounds.
References
- 1. Frontiers | In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin [frontiersin.org]
- 2. In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 5. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Behavioral Effects of 4-Acetoxy-DMT and Psilocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of 4-acetoxy-N,N-dimethyltryptamine (4-acetoxy-DMT, O-acetylpsilocin, psilacetin) and its primary active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine, 4-HO-DMT). Both compounds are psychedelic tryptamines, with 4-acetoxy-DMT functioning as a prodrug to psilocin.[1][2][3][4] This comparison is supported by experimental data from preclinical rodent models, focusing on key behavioral assays used to characterize psychedelic-like activity.
Pharmacological Profile
4-Acetoxy-DMT is a semi-synthetic tryptamine (B22526) that is rapidly deacetylated in vivo to form psilocin.[1][3] This bioactivation is crucial as psilocin is the primary psychoactive compound responsible for the psychedelic effects observed.[5] Both compounds exert their effects primarily through agonism at serotonin (B10506) receptors, with a particularly high affinity for the 5-HT2A receptor, which is believed to mediate the hallucinogenic properties of psychedelic drugs.[1][6][7][8] While 4-acetoxy-DMT itself shows some affinity for serotonin receptors, its in vitro potency is generally lower than that of psilocin.[9][10][11] However, in vivo studies demonstrate comparable behavioral effects, suggesting efficient conversion of 4-acetoxy-DMT to psilocin.[9][12]
Quantitative Behavioral Data
The following table summarizes quantitative data from key behavioral studies in rodents, providing a direct comparison of the potency of 4-acetoxy-DMT and psilocin in eliciting psychedelic-like effects.
| Behavioral Assay | Animal Model | Compound | Route of Administration | Potency (ED50) | Efficacy | Reference |
| Head-Twitch Response (HTR) | C57BL/6J mice | 4-Acetoxy-DMT | Intraperitoneal (i.p.) | ~1.0 - 2.5 mg/kg | Full substitution for DOM | [9][12] |
| Head-Twitch Response (HTR) | C57BL/6J mice | Psilocin | Intraperitoneal (i.p.) | ~0.5 - 1.5 mg/kg | Full substitution for DOM | [9][12] |
| Drug Discrimination | Sprague-Dawley rats | 4-Acetoxy-DMT | Intraperitoneal (i.p.) | ~1.0 - 1.5 mg/kg | Full substitution for DOM | [13][14] |
| Drug Discrimination | Sprague-Dawley rats | Psilocin | Intraperitoneal (i.p.) | ~0.5 - 1.0 mg/kg | Full substitution for DOM | [13][14] |
Note: ED50 values can vary between studies due to differences in experimental protocols. DOM (2,5-dimethoxy-4-methylamphetamine) is a classic hallucinogen often used as a training drug in discrimination studies.[13][14]
Key Behavioral Experiments and Methodologies
Head-Twitch Response (HTR)
The head-twitch response in rodents is a rapid, involuntary head movement that is a well-established behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.[15][16]
Experimental Protocol:
-
Drug Administration: Test compounds (4-acetoxy-DMT or psilocin) or vehicle are administered, typically via intraperitoneal (i.p.) injection.[16]
-
Observation Period: Immediately following injection, mice are placed in an observation chamber. The number of head twitches is counted for a specified period, often 30 minutes.[17][18]
-
Data Analysis: The total number of head twitches is recorded for each dose group, and dose-response curves are generated to determine the ED50 value, which is the dose that produces 50% of the maximal response.
Drug Discrimination
Drug discrimination is a behavioral paradigm used to assess the subjective effects of drugs.[19][20][21] Animals are trained to recognize the interoceptive cues of a specific drug and respond accordingly to receive a reward.
Experimental Protocol:
-
Animals: Rats, such as Sprague-Dawley, are frequently used.[13][22]
-
Apparatus: A standard two-lever operant conditioning chamber is used.[19]
-
Training: Animals are trained to press one lever after receiving an injection of a known psychedelic drug (e.g., DOM) and a different lever after receiving a vehicle injection to obtain a food reward.[22]
-
Testing: Once trained, the animals are administered various doses of the test compound (4-acetoxy-DMT or psilocin), and the percentage of responses on the drug-appropriate lever is measured.
-
Data Analysis: Full substitution is achieved if the animal predominantly presses the drug-appropriate lever. The ED50 is the dose at which the animal makes 50% of its responses on the drug-appropriate lever.[13]
References
- 1. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 2. Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin – Wenthur Lab – UW–Madison [pharmacy.wisc.edu]
- 4. Frontiers | In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin [frontiersin.org]
- 5. Psilocin - Wikipedia [en.wikipedia.org]
- 6. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action | Journal of Neuroscience [jneurosci.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discriminative Stimulus Effects of Substituted Tryptamines in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Head-twitch response - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Drug discrimination - Wikipedia [en.wikipedia.org]
- 22. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats | Springer Nature Experiments [experiments.springernature.com]
4-Acetoxy-DMT vs. Psilocybin: A Comparative Analysis of Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor affinity profiles of 4-acetoxy-N,N-dimethyltryptamine (4-acetoxy-DMT, psilacetin) and psilocybin. Both compounds are tryptamine (B22526) psychedelics, with psilocybin being the well-known psychoactive component of Psilocybe mushrooms. 4-acetoxy-DMT is a synthetic tryptamine that is structurally similar to psilocin and psilocybin. A critical aspect of their pharmacology is that both psilocybin and 4-acetoxy-DMT are considered prodrugs of psilocin (4-hydroxy-N,N-dimethyltryptamine), which is the primary pharmacologically active metabolite responsible for their psychedelic effects.[1][2][3][4]
Executive Summary
The primary psychoactive effects of both 4-acetoxy-DMT and psilocybin are mediated by their active metabolite, psilocin, through its interaction with serotonin (B10506) receptors, most notably the 5-HT2A receptor.[2][5] In vitro studies consistently demonstrate that 4-acetoxy-DMT itself has a lower binding affinity for the 5-HT2A receptor compared to psilocin. Following administration, both parent compounds are rapidly converted to psilocin, which then acts as a partial agonist at various serotonin receptors. Therefore, a direct comparison of the in vivo receptor effects of 4-acetoxy-DMT and psilocybin is largely a comparison of the pharmacology of their common metabolite, psilocin.
Quantitative Receptor Affinity Data
The following table summarizes the in vitro binding affinities (Ki, in nM) of 4-acetoxy-DMT and psilocin for key serotonin receptors. A lower Ki value indicates a higher binding affinity. Psilocybin itself has a significantly lower affinity for these receptors and is therefore not included in this direct comparison.
| Compound | 5-HT2A | 5-HT1A | 5-HT2C | Data Source |
| 4-Acetoxy-DMT | 202 nM | 93 nM | - | [1] |
| Psilocin (4-HO-DMT) | ~6 nM | ~100 nM | ~14 nM | [5] |
| Psilocin (4-HO-DMT) | 120-173 nM | 152-146 nM | 79-311 nM | [6] |
| Psilocin (4-HO-DMT) | - | - | - |
Note: Discrepancies in reported Ki values for psilocin can arise from variations in experimental conditions, such as the radioligand used, tissue preparation (e.g., human vs. rodent brain tissue), and specific assay protocols.
One study explicitly states that O-acetylation reduces the in vitro 5-HT2A potency of 4-hydroxy-N,N-dialkyltryptamines by approximately 10- to 20-fold.[7][8] This is consistent with the higher Ki value for 4-acetoxy-DMT at the 5-HT2A receptor compared to some reported values for psilocin.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity is typically performed using a competitive radioligand binding assay. Below is a representative protocol for assessing the affinity of a test compound at the human 5-HT2A receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., 4-acetoxy-DMT or psilocin) for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated antagonist with high affinity and selectivity for the 5-HT2A receptor, such as [3H]Ketanserin.
-
Test Compounds: 4-acetoxy-DMT and psilocin, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled 5-HT2A antagonist (e.g., ketanserin (B1673593) or spiperone) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at a physiological pH.
-
Filtration Apparatus: A cell harvester and glass fiber filter mats to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the human 5-HT2A receptor.
-
Homogenize the cells in a cold lysis buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding Wells: Contain the cell membranes and the radioligand.
-
Non-specific Binding Wells: Contain the cell membranes, the radioligand, and a high concentration of the non-specific binding control.
-
Test Compound Wells: Contain the cell membranes, the radioligand, and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filter mats using the cell harvester. This traps the cell membranes with the bound radioligand on the filter.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Counting:
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways
The primary psychedelic effects of psilocin are mediated through its agonist activity at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 protein.
Upon binding of an agonist like psilocin, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These downstream signaling events ultimately lead to the modulation of neuronal activity that underlies the profound perceptual and cognitive changes associated with psychedelic compounds.
Caption: 5-HT2A receptor Gq/11 signaling pathway.
Conclusion
While 4-acetoxy-DMT and psilocybin are distinct chemical entities, their in vivo pharmacological profiles are largely convergent due to their shared metabolic fate as prodrugs of psilocin. The available in vitro data indicates that 4-acetoxy-DMT has a lower intrinsic affinity for the 5-HT2A receptor compared to psilocin. However, upon administration, both compounds are expected to produce similar psychedelic effects, mediated primarily by the agonist activity of psilocin at 5-HT2A and other serotonin receptors. For drug development and research purposes, 4-acetoxy-DMT can be considered a more synthetically accessible alternative to psilocybin for generating psilocin in vivo. Future research should focus on detailed pharmacokinetic studies to compare the rate and efficiency of conversion of these two prodrugs to psilocin, as this may account for any subtle reported differences in the onset and duration of their effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blossomanalysis.com [blossomanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Synthesized 4-Acetoxy-DMT Hydrochloride
For researchers and scientists engaged in the development of psychedelic compounds for therapeutic applications, ensuring the purity of synthesized substances is a critical, non-negotiable aspect of preclinical and clinical research. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4-acetoxy-DMT hydrochloride (also known as psilacetin or O-acetylpsilocin), a synthetic tryptamine (B22526) and a prodrug of psilocin. We will compare its purity profile with that of other alternative psychedelic compounds, supported by experimental data and detailed protocols.
Understanding the Importance of Purity
The purity of a synthesized active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and the reproducibility of research findings. Impurities, which can arise from starting materials, intermediates, side reactions, or degradation, can have unintended pharmacological or toxicological effects. Therefore, rigorous analytical testing is paramount.
Comparative Purity of 4-Acetoxy-DMT and Alternatives
The purity of synthesized 4-acetoxy-DMT hydrochloride can be variable, depending on the synthetic route and purification methods employed. For research and clinical applications, a purity of >95% is generally considered the minimum acceptable level, with many researchers striving for >99% purity to ensure the reliability of their data.[1]
Here is a comparison of the typical purity levels of 4-acetoxy-DMT and its alternatives:
| Compound | Common Name | Typical Purity (%) | Common Impurities | Primary Analytical Methods |
| 4-Acetoxy-N,N-dimethyltryptamine HCl | 4-Acetoxy-DMT | Variable (>95%) | Residual solvents, starting materials, psilocin, other tryptamines | HPLC, GC-MS, qNMR |
| Psilocybin | - | Variable (often lower from extraction) | Psilocin, baeocystin, norbaeocystin, other fungal metabolites | HPLC, GC-MS |
| Psilocin | 4-HO-DMT | Variable | Psilocybin, oxidation products | HPLC, GC-MS |
| 4-Fluoro-1-methyl-1H-indol-5-ol | - | >99% (Assumed for research grade) | Residual solvents, starting materials, side-reaction products | HPLC, qNMR, GC-MS |
Note: The purity of psilocybin and psilocin can be highly variable, especially when extracted from natural sources. Synthetically produced versions can achieve higher purity levels.[2]
Key Analytical Techniques for Purity Determination
Several analytical techniques are employed to assess the purity of synthesized tryptamines. The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like 4-acetoxy-DMT. It separates the target compound from impurities based on their differential interactions with a stationary phase and a liquid mobile phase.
Experimental Protocol for HPLC Analysis:
-
Objective: To separate and quantify the purity of 4-acetoxy-DMT hydrochloride by measuring the relative peak area of the main compound against any impurities.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Synthesized 4-acetoxy-DMT hydrochloride sample
-
Reference standards for potential impurities (if available)
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation: Prepare a binary mobile phase system. For example:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection Wavelength: 220 nm and 280 nm.
-
Gradient Program: A typical gradient might start at 10% B, ramp up to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate the column.
-
-
Data Analysis: Integrate the peak areas of all detected compounds. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile and thermally stable compounds. For tryptamines like 4-acetoxy-DMT, derivatization may sometimes be necessary to improve volatility and thermal stability, although it can often be analyzed directly.
Experimental Protocol for GC-MS Analysis:
-
Objective: To identify and quantify impurities in the synthesized 4-acetoxy-DMT hydrochloride sample.
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Reagents:
-
A suitable solvent for sample dissolution (e.g., methanol or ethyl acetate).
-
Synthesized 4-acetoxy-DMT hydrochloride sample.
-
(Optional) Derivatizing agent (e.g., BSTFA).
-
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the chosen solvent. If derivatization is required, follow the appropriate protocol for the chosen agent.
-
GC Conditions:
-
Column: A low-bleed capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min, and hold for a final period.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 550) to detect the parent ion and fragmentation patterns of the analyte and any impurities.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with reference libraries (e.g., NIST, Wiley). Quantify impurities by comparing their peak areas to that of the main compound, often using a calibration curve if reference standards are available.
-
Visualizing the Experimental Workflow
To further clarify the logical flow of the purity assessment process, the following diagrams have been created using the DOT language.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for GC-MS Impurity Profiling.
Conclusion
The assessment of purity for synthesized 4-acetoxy-DMT hydrochloride is a multi-faceted process that relies on robust analytical techniques. HPLC and GC-MS are indispensable tools for researchers, providing both qualitative and quantitative data on the purity of the target compound and the nature of any impurities. By adhering to detailed experimental protocols and comparing the results to those of alternative compounds, scientists can ensure the quality and reliability of their research materials, a crucial step in the responsible development of novel therapeutics. This guide serves as a foundational resource for professionals in the field, emphasizing the importance of rigorous purity analysis in advancing psychedelic science.
References
A Comparative Guide to the Inter-Laboratory Validation of 4-Acetoxy-DMT Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of 4-acetoxy-N,N-dimethyltryptamine (4-acetoxy-DMT), a synthetic tryptamine (B22526) and prodrug of psilocin. While a formal inter-laboratory validation study for 4-acetoxy-DMT has not been identified in the public domain, this document outlines the performance of a validated single-laboratory method and compares it with other common analytical techniques. The included data and protocols serve as a resource for laboratories aiming to develop and validate their own methods, and for researchers evaluating the reliability of analytical data for this compound.
Data Presentation
The following tables summarize quantitative data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 4-acetoxy-DMT (referred to as psilacetin) in plasma, and provide a comparison with other analytical techniques.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for 4-Acetoxy-DMT (Psilacetin) in Plasma [1][2]
| Validation Parameter | Performance Metric |
| Linearity Range | 0.5–100 ng/mL |
| Bias | ±20% |
| Imprecision | <20% |
| Matrix Effects (CV) | <18.3% |
| Extraction Efficiency | ~50% |
Table 2: Comparison of Analytical Methods for 4-Acetoxy-DMT Detection and Quantification
| Feature | LC-MS/MS | GC-MS | HPLC-UV |
| Specificity | High | High | Moderate to Low |
| Sensitivity | High (ng/mL levels)[1][2] | Moderate | Low (ppm levels)[3] |
| Sample Matrix | Plasma, Urine[1][2] | Powder, Extracts[4] | Purified Samples[3] |
| Validation Data | Published single-lab validation[1][2] | Qualitative data available[4] | LOD/LOQ data available[3] |
| Notes | Gold standard for bioanalysis | Requires derivatization for some compounds | Less common for trace analysis |
Experimental Protocols
Validated LC-MS/MS Method for 4-Acetoxy-DMT in Plasma [1][2]
This protocol is based on a validated method for the determination of 4-position ring-substituted tryptamines in plasma.
-
Sample Preparation:
-
Plasma samples are acidified with ascorbic acid.
-
Protein precipitation is performed with acetonitrile.
-
The supernatant is collected for analysis.
-
-
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
-
Chromatographic Conditions:
-
The specific column, mobile phases, and gradient are optimized to separate 4-acetoxy-DMT from other analytes and matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) with at least two transitions per analyte for confident identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative Analysis [4]
-
Sample Preparation:
-
The sample is diluted to approximately 1 mg/mL in methanol.
-
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector.
-
-
GC Conditions:
-
Column: DB-1 MS or equivalent.
-
Carrier Gas: Helium.
-
Injector Temperature: 280°C.
-
Oven Program: A temperature gradient is used to separate the analytes (e.g., initial temperature of 100°C, ramped to 300°C).
-
-
MS Conditions:
-
Mass Scan Range: 34-550 amu.
-
Mandatory Visualizations
Caption: Metabolic conversion of 4-acetoxy-DMT to psilocin and subsequent agonism of serotonin (B10506) receptors.
Caption: Generalized workflow for an inter-laboratory analytical method validation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Acetoxy DMT (4A-Dimethyltryptine) (4aco) - SD PharmLabs [lobby.pharmlabscannabistesting.com]
- 4. swgdrug.org [swgdrug.org]
Comparative Stability Analysis: 4-Acetoxy-DMT Fumarate vs. Hydrochloride Salts
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the stability of two common salt forms of 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT or psilacetin): the fumarate (B1241708) salt and the hydrochloride salt. The selection of an appropriate salt form is a critical decision in drug development, directly impacting a compound's stability, shelf-life, and ease of formulation. While direct, peer-reviewed comparative stability studies for these specific salts are limited, this guide synthesizes established principles of pharmaceutical salt chemistry and available data to provide a robust comparison for researchers.
4-Acetoxy-DMT is a synthetic tryptamine (B22526) and a prodrug of psilocin, the primary psychoactive metabolite of psilocybin.[1][2] Due to its acetoxy group, 4-AcO-DMT is generally more resistant to oxidation than its active metabolite, psilocin.[1] However, the stability of the solid-state form is highly dependent on the chosen salt. The primary degradation pathway of concern is the hydrolysis of the acetate (B1210297) ester, yielding psilocin (4-hydroxy-DMT).
Physicochemical Properties and Stability Comparison
The stability of a pharmaceutical salt is influenced by factors such as hygroscopicity, crystallinity, and the chemical nature of the counter-ion. These properties dictate how the substance withstands environmental stressors like temperature, humidity, and light.
| Property | 4-Acetoxy-DMT Fumarate | 4-Acetoxy-DMT Hydrochloride | Rationale and Supporting Data |
| Hygroscopicity | Generally Lower | Potentially Higher | Salts of mineral acids like HCl tend to be more polar and hygroscopic.[3] Fumarate salts are often selected in drug development for having acceptable, low hygroscopicity.[4] Increased water absorption can accelerate hydrolysis. |
| Crystallinity | High (Well-documented) | Variable (Less documented) | Crystalline forms of 4-AcO-DMT fumarate are well-characterized, including bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate.[5][6][7] Crystalline solids are generally more stable than amorphous forms due to their lower internal energy. |
| Chemical Stability | Generally Higher | Potentially Lower | The lower hygroscopicity and stable crystalline lattice of the fumarate salt likely contribute to enhanced chemical stability by protecting the ester linkage from hydrolysis. While 4-AcO-DMT is stable in acidic conditions, the presence of moisture absorbed by a hygroscopic HCl salt could create a microenvironment conducive to degradation over time.[3][8] |
| Primary Degradant | Psilocin (4-HO-DMT) | Psilocin (4-HO-DMT) | The principal degradation pathway for 4-AcO-DMT, regardless of the salt form, is the hydrolysis of the 4-acetoxy ester group to a 4-hydroxyl group, forming psilocin.[9][10] |
Experimental Protocols
To definitively assess the stability of the two salt forms, a formal stability study is required. The following outlines a standard protocol for such a comparison.
Objective: To compare the solid-state chemical stability of 4-acetoxy-DMT fumarate and 4-acetoxy-DMT hydrochloride under accelerated storage conditions.
Methodology: HPLC-UV/MS Stability-Indicating Method
-
Sample Preparation:
-
Accurately weigh samples of both the fumarate and hydrochloride salts.
-
Store the samples in controlled environmental chambers under accelerated conditions (e.g., 40°C / 75% Relative Humidity) and photostability conditions as per ICH guidelines.
-
Withdraw samples at predetermined time points (e.g., T=0, 1, 3, and 6 months).
-
At each time point, dissolve a precise amount of each salt in a suitable solvent, such as methanol, to a known concentration (e.g., 1 mg/mL).[11]
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography with UV and Mass Spectrometry detectors (HPLC-UV/MS). LC-MS/MS is a common method for the analysis of tryptamines.[12][13]
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm) and mass spectrometry in positive electrospray ionization (ESI+) mode to monitor the parent compound and potential degradants.
-
-
Data Analysis:
-
Quantify the peak area of the 4-acetoxy-DMT parent compound and any degradation products (primarily psilocin).
-
Calculate the percentage of degradation for each salt at each time point.
-
Determine the degradation rate and project the shelf-life for each salt form under the tested conditions.
-
Visualized Workflows and Pathways
Experimental Workflow for Comparative Stability Testing
Caption: Workflow for a comparative stability study of 4-AcO-DMT salts.
Pharmacological Pathway of 4-Acetoxy-DMT
Caption: Metabolic conversion of 4-AcO-DMT to psilocin and subsequent 5-HT2A receptor activation.
Conclusion
References
- 1. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 2. recovered.org [recovered.org]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US11358934B2 - Crystalline forms of psilacetin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. swgdrug.org [swgdrug.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
4-Acetoxy-DMT: A Viable Prodrug for Psilocin in Human Research? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-acetoxy-N,N-dimethyltryptamine (4-acetoxy-DMT) and psilocybin as prodrugs for the psychoactive compound psilocin in humans. While both compounds are metabolized to psilocin, crucial differences in their pharmacokinetics and the current state of clinical research warrant a detailed examination for researchers considering their use in scientific investigation.
Executive Summary
4-Acetoxy-DMT, a synthetic tryptamine, is rapidly emerging as a potential alternative to psilocybin for research into the therapeutic effects of psilocin. Its primary advantage lies in its status as an unscheduled chemical in many jurisdictions, simplifying acquisition and research logistics compared to the tightly controlled psilocybin. Both compounds are effective prodrugs, efficiently converting to the active metabolite psilocin. However, the body of scientific evidence for 4-acetoxy-DMT in humans is significantly less developed. Preclinical data suggests that while the conversion to psilocin is rapid, the systemic exposure to psilocin from 4-acetoxy-DMT may be modestly lower than from an equimolar dose of psilocybin. This guide synthesizes the available experimental data to facilitate an informed decision-making process for researchers.
I. Metabolic Conversion to Psilocin: A Shared Pathway
Both psilocybin and 4-acetoxy-DMT undergo in vivo biotransformation to psilocin, the primary mediator of their psychedelic effects. This conversion is a critical first step in their pharmacological activity.
-
Psilocybin: This naturally occurring prodrug is dephosphorylated by alkaline phosphatases in the intestine and liver to yield psilocin.
-
4-Acetoxy-DMT: This synthetic compound is deacetylated by esterases, which are ubiquitous in the body, including the gut, liver, and blood, to form psilocin.[1]
The metabolic pathways are illustrated below:
II. Comparative Pharmacokinetics: Human vs. Preclinical Data
A significant disparity exists in the available pharmacokinetic data for psilocybin and 4-acetoxy-DMT. While psilocybin has been studied in numerous human clinical trials, data for 4-acetoxy-DMT is currently limited to in vitro and animal studies.
Table 1: Pharmacokinetic Parameters of Psilocin Following Administration of Psilocybin (Human Data) and 4-Acetoxy-DMT (Preclinical Data)
| Parameter | Psilocybin (Oral Administration in Humans) | 4-Acetoxy-DMT (Intraperitoneal Administration in Mice) |
| Time to Peak Psilocin Concentration (Tmax) | 1.8 - 4 hours[2] | ~15 minutes |
| Peak Psilocin Concentration (Cmax) | Dose-dependent (e.g., ~8.2 ng/mL for a moderate dose)[2] | Dose-dependent; 10-25% lower than from psilocybin at 15 min[3] |
| Elimination Half-life of Psilocin (t1/2) | 1.5 - 4 hours[2] | Approximately 30 minutes[1] |
| Relative Bioavailability of Psilocin | Not directly applicable | ~70% of that from psilocybin[1] |
Note: Direct comparison is challenging due to differences in species and routes of administration. The mouse data suggests a faster onset to peak concentration for 4-acetoxy-DMT, which may be attributable to the intraperitoneal route of administration. Anecdotal human reports for oral 4-acetoxy-DMT suggest an onset of effects within 20-40 minutes, with a peak at 2-3 hours and a total duration of 4-8 hours.[4]
III. Receptor Binding and Signaling Pathways of Psilocin
Once formed, psilocin exerts its effects primarily through its interaction with serotonin (B10506) receptors, most notably the 5-HT2A receptor.
Table 2: Receptor Binding Profile of Psilocin
| Receptor | Affinity (Ki) | Functional Activity |
| 5-HT2A | High | Partial Agonist |
| 5-HT1A | Moderate | Agonist |
| 5-HT2C | Moderate | Agonist |
| 5-HT1D | Moderate | Agonist |
| 5-HT1B | Low | Agonist |
| 5-HT7 | Low | Agonist |
The activation of the 5-HT2A receptor by psilocin is considered central to its psychedelic effects. This interaction initiates a cascade of intracellular signaling events, as depicted in the following diagram:
IV. Experimental Protocols
A. In Vivo Pharmacokinetic Study in Mice (Adapted from Wenthur et al., 2024)
This protocol outlines a general procedure for comparing the pharmacokinetics of psilocin derived from psilocybin and 4-acetoxy-DMT in a rodent model.
References
Safety Operating Guide
Proper Disposal of 4-acetoxy DMT (hydrochloride): A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-acetoxy DMT (hydrochloride), an analytical reference standard and a prodrug form of the psychedelic hallucinogen psilocin, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1] This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound, emphasizing its classification as a hazardous substance, particularly when in solution.
Hazard Identification and Classification
4-acetoxy DMT (hydrochloride) is often supplied as a solution in acetonitrile (B52724).[2][3] This formulation presents multiple hazards. Acetonitrile is a highly flammable liquid and vapor.[4] The mixture is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[4] Therefore, waste containing this substance must be treated as hazardous waste.
Table 1: Hazard Summary for 4-acetoxy DMT (hydrochloride) in Acetonitrile
| Hazard Classification | Description | Source |
| Flammable Liquids | Category 2; Highly flammable liquid and vapor. | [4] |
| Acute Toxicity (Oral) | Category 4; Harmful if swallowed. | [4] |
| Acute Toxicity (Dermal) | Category 4; Harmful in contact with skin. | [4] |
| Acute Toxicity (Inhalation) | Category 4; Harmful if inhaled. | [4] |
| Eye Irritation | Category 2A; Causes serious eye irritation. | [4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of 4-acetoxy DMT (hydrochloride) and its solutions. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[4]
2. Waste Segregation and Collection:
-
Do not dispose of 4-acetoxy DMT (hydrochloride) down the drain or in regular trash. [5][6] This is a regulated hazardous waste.
-
Collect all waste containing 4-acetoxy DMT (hydrochloride), including unused solutions, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated hazardous waste container.
-
The container must be chemically compatible with acetonitrile and the compound itself.[6] High-density polyethylene (B3416737) (HDPE) or other solvent-resistant plastic containers are generally suitable.
-
Ensure the waste container is properly labeled with "Hazardous Waste" and a full description of its contents, including "4-acetoxy DMT (hydrochloride) in acetonitrile" and the approximate concentrations.[7][8]
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]
-
The SAA should be located at or near the point of waste generation.[8]
-
Ensure secondary containment is in place to capture any potential leaks.[6]
-
Store incompatible waste streams separately. For example, keep acidic waste away from basic waste and oxidizing agents away from flammable liquids.[9]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or equivalent office to arrange for the pickup and disposal of the hazardous waste.[10]
-
Follow all institutional procedures for waste manifest documentation and pickup scheduling.
5. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area if necessary.
-
For small spills, use an absorbent material compatible with acetonitrile (e.g., universal spill pads or vermiculite) to contain and clean up the spill.
-
Place all contaminated cleanup materials into the designated hazardous waste container.
-
For large spills, or if you are unsure how to proceed, contact your institution's emergency response team or EH&S.
-
In case of personal exposure, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[4] Remove contaminated clothing.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-acetoxy DMT (hydrochloride).
References
- 1. caymanchem.com [caymanchem.com]
- 2. 4-acetoxy DMT (hydrochloride) [A solution in acetonitrile] [lgcstandards.com]
- 3. 4-acetoxy DMT (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
